Product packaging for 2-(Pyrimidin-2-yloxy)benzoic acid(Cat. No.:CAS No. 160773-23-9)

2-(Pyrimidin-2-yloxy)benzoic acid

Cat. No.: B3059977
CAS No.: 160773-23-9
M. Wt: 216.19 g/mol
InChI Key: BCIHMWNOJJYBSJ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yloxy)benzoic acid (CAS 160773-23-9) is a high-value bifunctional chemical scaffold that integrates a benzoic acid moiety with a pyrimidine ring via an ether linkage . This combination makes it a versatile building block in scientific research, particularly in medicinal chemistry for the synthesis of more complex molecules . The benzoic acid component is a cornerstone in organic and medicinal chemistry, serving as a precursor for a wide array of substances with established biological activities, including antimicrobial and anti-inflammatory properties . The pyrimidine ring is a "privileged structure" in drug design, fundamental to nucleic acids and essential biomolecules, and is known for its ability to interact with diverse biological targets, such as various kinases . Research indicates this compound is a key intermediate in novel synthetic pathways, for instance, in the formation of complex heterocyclic systems like furo[3,2-d]pyrimidines, which are of significant interest in developing new therapeutic agents . The compound's structure allows for further derivatization on both rings, enabling researchers to explore structure-activity relationships and fine-tune properties for specific applications . It is offered with a purity of 97.0% and is intended for research applications only . This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O3 B3059977 2-(Pyrimidin-2-yloxy)benzoic acid CAS No. 160773-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-4-1-2-5-9(8)16-11-12-6-3-7-13-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIHMWNOJJYBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620980
Record name 2-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160773-23-9
Record name 2-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Pyrimidin-2-yloxy)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 2-(Pyrimidin-2-yloxy)benzoic acid

Introduction

This compound is a heterocyclic compound featuring a benzoic acid scaffold linked to a pyrimidine ring through an ether bond. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical reactivity of its functional groups and the potential for biological activity. The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, while the benzoic acid moiety provides a site for various modifications.[1] This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential areas of application for this compound.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. For context, properties of the parent compound, benzoic acid, are included where direct experimental data for the target molecule is not available.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 160773-23-9[1][2]
Molecular Formula C₁₁H₈N₂O₃[2]
Molecular Weight 216.19 g/mol [2]
Appearance Solid (predicted)
pKa (Predicted) Strongest Acidic: 3.28[3
pKa (Benzoic Acid) 4.20 (in H₂O)[4]
Water Solubility (Predicted) 0.0128 mg/mL[3
LogP (Predicted) 3.28[3

¹Predicted values are for the related compound 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid and are provided for estimation purposes only.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the pyrimidine ring. The protons on the benzene ring ortho and para to the electron-withdrawing carboxylic acid group would appear downfield. The carboxylic acid proton would present as a broad singlet, typically far downfield (>10 ppm).

  • ¹³C NMR: The spectrum would display 11 unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). Aromatic carbons would appear in the 110-160 ppm range.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C-O-C stretches for the ether linkage (around 1250 and 1050 cm⁻¹), and C=N and C=C stretching vibrations from the aromatic rings.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of CO₂ from the carboxylic acid and cleavage of the ether bond.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several established routes, typically involving the formation of the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

A common and effective method for synthesizing aryl ethers is the Williamson ether synthesis. This protocol involves the reaction of a phenoxide with an electrophilic pyrimidine.

Materials:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • 2-Chloropyrimidine (or another 2-halopyrimidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0-3.0 eq) to the solution. The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of the benzoic acid.

  • Add 2-chloropyrimidine (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-100 °C and maintain for several hours (typically 10-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Hydroxybenzoic acid 2-Hydroxybenzoic acid Reaction 1. Mix Reactants 2. Heat (70-100°C) 3. Monitor by TLC 2-Hydroxybenzoic acid->Reaction 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Reaction K2CO3_DMF K2CO3 in DMF K2CO3_DMF->Reaction Workup 1. Quench with H2O 2. Acidify (HCl) 3. Filter Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization or Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product LogicalRelationship Compound This compound Scaffold Analog Structural Analogs & Derivatives Compound->Analog serves as backbone for Application Drug Discovery & Materials Science Compound->Application potential use in Target Potential Biological Target (e.g., PPARγ) Analog->Target investigated for interaction with Target->Application implicates in

References

In-Depth Technical Guide: 2-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 160773-23-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid is a bifunctional molecule belonging to the class of benzanilides, integrating the structural features of benzoic acid and a pyrimidine ring through an ether linkage.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its analogues. The presence of both a carboxylic acid and a pyrimidine moiety provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 160773-23-9[1][3][4]
Molecular Formula C₁₁H₈N₂O₃[1][4]
Molecular Weight 216.19 g/mol [1]
IUPAC Name This compound[1]
Physical Form White to Yellow Solid
Purity Typically ≥97%[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 160773-23-9) is not extensively documented in publicly available literature, general synthetic strategies for analogous pyrimidinyloxy benzoic acids provide a foundational methodology. The primary approach involves a nucleophilic aromatic substitution reaction.

General Synthetic Workflow:

The synthesis generally proceeds via the coupling of a hydroxylated benzoic acid derivative with a pyrimidine ring bearing a suitable leaving group.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Workup Salicylic_acid_derivative 2-Hydroxybenzoic Acid (Salicylic Acid) Base Base (e.g., K₂CO₃, NaH) Salicylic_acid_derivative->Base Deprotonation Pyrimidine_derivative 2-Halopyrimidine or 2-Sulfonylpyrimidine (Leaving Group Attached) Target_molecule This compound Pyrimidine_derivative->Target_molecule Base->Target_molecule Solvent Solvent (e.g., DMF, DMSO) Solvent->Target_molecule Heat Heat Heat->Target_molecule Workup Aqueous Workup & Purification (Crystallization/Chromatography) Target_molecule->Workup

General Synthetic Workflow for this compound.

Illustrative Experimental Protocol (based on analogous syntheses):

  • Deprotonation of Salicylic Acid: To a solution of 2-hydroxybenzoic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature. The mixture is stirred to allow for the formation of the corresponding phenoxide salt.

  • Nucleophilic Substitution: A 2-substituted pyrimidine, where the substituent is a good leaving group (e.g., a halogen or a sulfonyl group), is added to the reaction mixture.

  • Reaction Progression: The mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours to allow the nucleophilic aromatic substitution to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The crude product is collected by filtration.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrimidine rings. The carboxylic acid proton will appear as a broad singlet in the downfield region (typically >10 ppm).

  • ¹³C NMR: The spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the aromatic carbons of both ring systems.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • A broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹).

  • C-O-C stretching vibrations for the ether linkage.

  • C=C and C=N stretching vibrations characteristic of the aromatic and pyrimidine rings.

Mass Spectrometry (MS):

Mass spectral analysis would confirm the molecular weight of the compound (216.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₁H₈N₂O₃.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, research on analogous structures suggests potential interactions with key biological targets relevant to drug development.

Potential Signaling Pathway Involvement:

G cluster_ppar PPARγ Pathway cluster_csnk2a CSNK2A Pathway Compound This compound Analogues PPARg PPARγ Compound->PPARg Modulation CSNK2A CSNK2A Compound->CSNK2A Inhibition Gene_Expression Modulation of Gene Expression PPARg->Gene_Expression Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation Downstream_Signaling Inhibition of Downstream Signaling Cascades CSNK2A->Downstream_Signaling Cell_Proliferation Reduced Cell Proliferation Downstream_Signaling->Cell_Proliferation

Potential Signaling Pathways for this compound Analogues.
  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation: Analogues of this compound have been investigated for their interaction with PPARγ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.[2] Modulation of PPARγ activity is a key mechanism for the treatment of type 2 diabetes.

  • Casein Kinase 2 (CSNK2A) Inhibition: Research into structurally related compounds, such as 2,6-disubstituted pyrazines, has identified potent inhibitors of Casein Kinase 2 (CSNK2A).[1] CSNK2A is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and apoptosis, and its dysregulation has been implicated in cancer.

Conclusion

This compound is a valuable chemical entity with a structural framework that holds promise for the development of novel therapeutic agents. While detailed experimental data for this specific compound is sparse, the established synthetic routes for analogous molecules and the biological activities of related compounds provide a strong basis for further investigation. Future research focusing on the detailed synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Synthesis of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most probable and widely applicable method for the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of a pyrimidine ring, activated with a suitable leaving group at the 2-position, with 2-hydroxybenzoic acid (salicylic acid). A common variant of this reaction is the Ullmann condensation, which is a copper-catalyzed SNAr reaction.

Key Reactants:
  • Pyrimidine Substrate: A 2-substituted pyrimidine where the substituent is a good leaving group. Examples include:

    • 2-Chloropyrimidine

    • 2-Bromopyrimidine

    • 2-(Methylsulfonyl)pyrimidine

  • Benzoic Acid Substrate: 2-Hydroxybenzoic acid (salicylic acid).

  • Catalyst: Typically a copper(I) or copper(II) salt, or copper powder.

  • Base: A base is required to deprotonate the hydroxyl group of salicylic acid, forming a more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium hydroxide (KOH).

  • Solvent: A polar aprotic solvent is generally used to facilitate the reaction. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

Generalized Experimental Protocol

The following is a generalized procedure for the synthesis of this compound via an Ullmann-type condensation. Note: This is a representative protocol and would require optimization for specific laboratory conditions and scale.

Table 1: Reagents and Reaction Conditions (Illustrative)

Reagent/ParameterProposed Role/Value
2-ChloropyrimidineStarting Material
2-Hydroxybenzoic AcidStarting Material
Copper(I) Iodide (CuI)Catalyst
Potassium Carbonate (K2CO3)Base
Dimethylformamide (DMF)Solvent
Reaction Temperature100-150 °C
Reaction Time12-24 hours

Procedure:

  • To a dry reaction flask, add 2-hydroxybenzoic acid, potassium carbonate, and copper(I) iodide.

  • Add anhydrous dimethylformamide to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for a short period to ensure homogeneity.

  • Add 2-chloropyrimidine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain with stirring for the specified time.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable aqueous acid (e.g., 1 M HCl) to neutralize the base and precipitate the product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Synthetic Pathway Diagram

The logical workflow for the synthesis of this compound can be visualized as follows:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Halopyrimidine 2-Halopyrimidine Reaction Reaction 2-Halopyrimidine->Reaction Salicylic_Acid 2-Hydroxybenzoic Acid Salicylic_Acid->Reaction Base Base Base->Reaction Catalyst Copper Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product G Compound This compound Target Biological Target (e.g., Kinase) Compound->Target Inhibition Signaling_Pathway Cellular Signaling Pathway Target->Signaling_Pathway Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Pathway->Cellular_Response Regulation Disease Disease State (e.g., Cancer) Cellular_Response->Disease Impacts

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(Pyrimidin-2-yloxy)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanisms of action of 2-(Pyrimidin-2-yloxy)benzoic acid, a versatile heterocyclic compound. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. Given the limited direct research on the title compound, this guide synthesizes findings from structurally related pyrimidinyloxybenzoic acid derivatives to elucidate its probable biological targets and signaling pathways. The evidence points towards three primary areas of activity: modulation of fibrotic processes, inhibition of protein kinase CK2 (CSNK2A), and modulation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Potential Anti-Fibrotic Activity

Derivatives of pyrimidine, structurally similar to this compound, have demonstrated significant anti-fibrotic properties. These compounds are emerging as promising candidates for the treatment of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix components.

Inhibition of Collagen Synthesis

Studies on novel 2-(pyridin-2-yl) pyrimidine derivatives have shown their ability to inhibit collagen expression in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][2][3] This inhibition is a key indicator of anti-fibrotic potential. The mechanism is believed to involve the targeting of collagen prolyl 4-hydroxylase (P4H), an essential enzyme in collagen biosynthesis.

Quantitative Data on Anti-Fibrotic Activity of Pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference Compound
ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.69Pirfenidone, Bipy55′DC
ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.81Pirfenidone, Bipy55′DC

HSC-T6: Immortalized rat hepatic stellate cells

Experimental Protocols

Cell Culture and Viability Assays: Immortalized rat hepatic stellate cells (HSC-T6) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. To assess the anti-proliferative activity of the compounds, HSC-T6 cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Cell viability is then determined using the MTT assay, where the reduction of tetrazolium salts to formazan by metabolically active cells is measured spectrophotometrically.

Collagen Expression Analysis: The effect of the compounds on collagen expression is evaluated by Picro-Sirius red staining, which visualizes collagen fibers. Additionally, the hydroxyproline content, a major component of collagen, is quantified in the cell culture medium using an ELISA-based assay. The expression of Collagen type I alpha 1 (COL1A1) protein is also measured by ELISA to confirm the inhibitory effect on collagen synthesis.[1][2][3]

Signaling Pathway

anti_fibrotic_pathway Pyrimidine Derivative Pyrimidine Derivative Collagen Prolyl 4-Hydroxylase Collagen Prolyl 4-Hydroxylase Pyrimidine Derivative->Collagen Prolyl 4-Hydroxylase inhibits Procollagen Procollagen Collagen Prolyl 4-Hydroxylase->Procollagen hydroxylates Collagen Collagen Procollagen->Collagen matures to Fibrosis Fibrosis Collagen->Fibrosis contributes to

Inhibition of Collagen Synthesis Pathway

Casein Kinase 2 (CSNK2A) Inhibition

The 2-carboxyphenyl-pyrimidine scaffold is a key feature in a class of potent inhibitors of Casein Kinase 2 (CSNK2A).[4][5] CSNK2A is a ubiquitously expressed serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and survival.[6] Its dysregulation is linked to various diseases, particularly cancer, making it an attractive therapeutic target.

ATP-Competitive Inhibition

Compounds bearing the pyrimidinyloxy benzoic acid moiety have been shown to act as ATP-competitive inhibitors of CSNK2A.[5] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby disrupting downstream signaling pathways that are crucial for tumor growth and survival.[6]

Quantitative Data on CSNK2A Inhibition by Related Pyrazine Derivatives

CompoundTargetIC50 (nM)
2,6-disubstituted pyrazine 1CSNK2A9
2,6-disubstituted pyrazine 2 (dual inhibitor)CSNK2A5
PIM3<3
Experimental Protocols

Kinase Inhibition Assay: The inhibitory activity of the compounds against CSNK2A is determined using in vitro kinase assays. Recombinant human CSNK2A is incubated with a specific peptide substrate, ATP, and varying concentrations of the test compound. The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Cell-Based Assays: To confirm the cellular activity of the inhibitors, their ability to block CSNK2 substrate phosphorylation within cells is assessed. This is often done using Western blotting with antibodies specific to phosphorylated forms of known CSNK2 substrates. The anti-proliferative and pro-apoptotic effects of the compounds on cancer cell lines are also evaluated using standard cell viability and apoptosis assays.

Signaling Pathway

csnk2a_pathway Pyrimidinyloxybenzoic Acid Pyrimidinyloxybenzoic Acid CSNK2A CSNK2A Pyrimidinyloxybenzoic Acid->CSNK2A inhibits Substrate Proteins Substrate Proteins CSNK2A->Substrate Proteins phosphorylates Phosphorylated Substrates Phosphorylated Substrates Substrate Proteins->Phosphorylated Substrates Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Substrates->Cell Proliferation & Survival promotes

CSNK2A Inhibition Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Modulation

A closely related analog, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been identified as a potential modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation.

Transcriptional Regulation

As a PPARγ modulator, this compound could potentially bind to the ligand-binding domain of PPARγ. This binding event would induce a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. The resulting complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Potential Targets Associated with a Pyrimidinyloxybenzoic Acid Analog

TargetOrganismPharmacological Action
Peroxisome proliferator-activated receptor gammaHumansUnknown
Nuclear receptor coactivator 2HumansUnknown
Retinoic acid receptor RXR-alphaHumansUnknown
Experimental Protocols

Ligand Binding Assays: To determine the binding affinity of the compound to PPARγ, competitive ligand binding assays are performed. This typically involves incubating a source of PPARγ (e.g., recombinant protein or nuclear extracts) with a radiolabeled PPARγ ligand and varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and the IC50 value is calculated.

Reporter Gene Assays: To assess the functional activity of the compound as a PPARγ modulator, cell-based reporter gene assays are employed. Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. The cells are then treated with the test compound, and the resulting luciferase activity is measured as an indicator of PPARγ activation or inhibition.

Signaling Pathway

ppar_pathway Pyrimidinyloxybenzoic Acid Pyrimidinyloxybenzoic Acid PPARγ PPARγ Pyrimidinyloxybenzoic Acid->PPARγ binds to PPARγ-RXR Complex PPARγ-RXR Complex PPARγ->PPARγ-RXR Complex heterodimerizes with RXR RXR RXR RXR->PPARγ-RXR Complex PPRE PPRE PPARγ-RXR Complex->PPRE binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription regulates

PPARγ Signaling Pathway

Conclusion

The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with the potential to modulate multiple key biological pathways. The core structure appears to be a versatile scaffold for the development of inhibitors of fibrotic processes, novel anti-cancer and anti-viral agents through CSNK2A inhibition, and modulators of metabolic and inflammatory pathways via PPARγ. Further direct investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential and refine its mechanism of action. This guide serves as a foundational resource to direct future research and development efforts.

References

The Biological Frontier of 2-(Pyrimidin-2-yloxy)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(pyrimidin-2-yloxy)benzoic acid represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. The fusion of the pyrimidine ring, a key pharmacophore in numerous clinically approved drugs, with a benzoic acid moiety provides a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the core biological activities of these derivatives, focusing on their anticancer and anti-inflammatory potential. It provides a comprehensive overview of quantitative data, detailed experimental methodologies for key assays, and visual representations of implicated signaling pathways to facilitate further research and drug development in this area. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties[1][2].

Anticancer Activity

The anticancer potential of pyrimidine derivatives is a significant area of research. While specific quantitative data for this compound derivatives is emerging, the broader class of pyrimidine-containing compounds has demonstrated notable cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrimidine derivatives against different cancer cell lines, providing a comparative reference for the potential efficacy of this compound analogues. It is important to note that these are not direct data for the topic compound class but for structurally related pyrimidines.

Compound ClassCell LineIC50 (µM)Reference
Pyrimidine-bridging combretastatin derivativesMCF-7 (Breast Cancer)3.38 - 4.67[2]
Pyrimidine-bridging combretastatin derivativesA549 (Lung Cancer)3.71 - 4.63[2]
2-Anilino-4-(benzimidazol-2-yl)-pyrimidinesVarious (NCI panel)< 1[2]
1,2,3-Triazole-pyrimidinesMCF-7, MGC-803, EC-109, B16-F101.42 - 6.52[2]
Thieno[2,3-d] pyrimidinesMCF-7 (Breast Cancer)18.87 (µg/mL)[2]
Pyrimidine-2-thionesHCT-116 A (Colon Cancer)10.72[2]
Pyrimidine-2-thionesHepG-2 (Liver Cancer)18.95[2]
Pyrimidine-2-thione analoguesMCF-7 (Breast Cancer)2.617[2]
Indazol-pyrimidine derivativesMCF-7, A549, Caco21.629 - 1.841[2]
2,4-pyrimidinediamine derivativesA549, MDA-MB-231, HepG2, SK-N-BE(2)0.0003 - 0.01[3]
2-amino-4-aryl-pyrimidine derivatives of ursolic acidMCF-7, HeLa0.48 - 0.74[4]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of numerous diseases, including cancer. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is often upregulated during inflammation, making it a prime target for anti-inflammatory drugs[1][5].

Quantitative Anti-inflammatory Data

The following table presents IC50 values for the inhibition of COX-1 and COX-2 by various pyrimidine derivatives, highlighting the potential for selective COX-2 inhibition.

Compound ClassEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolo[3,4-d]pyrimidine derivativesCOX-20.04Not specified[1]
Pyrimidine derivatives L1 and L2COX-1>100>10[5]
Pyrimidine derivatives L1 and L2COX-210[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

    • Incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Gentle pipetting may also be used.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the culture medium background from the readings.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is used to screen for potential inhibitors of the COX-2 enzyme.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PG2), an intermediate product generated by the COX enzyme from arachidonic acid. The COX probe fluoresces upon reacting with PG2, and the signal is proportional to the amount of PG2 generated.

Detailed Protocol:

  • Reagent Preparation:

    • Equilibrate all kit components to room temperature before use.

    • Reconstitute lyophilized COX-2 enzyme in sterile water and keep on ice.

    • Prepare a 10x working solution of the test compounds in COX Assay Buffer.

    • Prepare a diluted solution of Arachidonic Acid/NaOH just before use.

  • Assay Setup (in a 96-well white opaque plate):

    • Sample Wells (S): Add 10 µL of the diluted test inhibitor.

    • Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control Wells (IC): Add a known COX-2 inhibitor (e.g., Celecoxib).

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to initiate the reaction.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Choose two time points in the linear range of the fluorescence plot to calculate the reaction rate (slope).

    • Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Determine the IC50 value from a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

Detailed Protocol:

  • Sample Preparation (Cell Lysates):

    • After treating cells with the test compounds, wash the cells with cold PBS and lyse them in a lysis buffer containing protease inhibitors on ice for 15 minutes.

    • Centrifuge the samples at 12,000 x g to pellet cell debris.

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Analyze the changes in the expression levels of apoptotic proteins in treated cells compared to control cells.

Signaling Pathway Visualizations

The biological activities of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on the known activities of pyrimidine derivatives, the NF-κB and apoptosis pathways are plausible targets. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and potential points of intervention.

Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 2-(Pyrimidin-2-yloxy) benzoic acid derivatives cell_lines Cancer Cell Lines (e.g., MCF-7, A549, HCT116) synthesis->cell_lines Treat cells mtt_assay MTT Assay for Cell Viability (IC50) cell_lines->mtt_assay Assess viability apoptosis_assay Apoptosis Assays (e.g., Western Blot for Caspases) mtt_assay->apoptosis_assay Investigate active compounds pathway_analysis Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) apoptosis_assay->pathway_analysis Elucidate mechanism

Workflow for anticancer screening.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both converging on the activation of caspases, the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage / Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis compound 2-(Pyrimidin-2-yloxy) benzoic acid derivatives compound->dna_damage compound->bax_bak

Apoptosis signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway is a key strategy in anti-inflammatory and anticancer drug development.

nfkb_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNFα receptor Receptor tnfa->receptor il1 IL-1 il1->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκBα Degradation gene_transcription Gene Transcription (Inflammation, Survival, Proliferation) nfkb_n->gene_transcription compound 2-(Pyrimidin-2-yloxy) benzoic acid derivatives compound->ikk Inhibition

NF-κB signaling pathway.

Conclusion

Derivatives of this compound hold considerable promise as a scaffold for the development of novel anticancer and anti-inflammatory agents. This guide provides a foundational understanding of their biological activities, supported by available quantitative data for related compounds and detailed experimental protocols for their evaluation. The visualized signaling pathways offer a hypothetical framework for their mechanism of action, guiding future mechanistic studies. Further research focusing on the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships.

References

An In-Depth Technical Guide to 2-(Pyrimidin-2-yloxy)benzoic Acid Structural Analogs as Potential Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(Pyrimidin-2-yloxy)benzoic Acid Core

The core structure consists of a pyrimidine ring linked to a benzoic acid moiety via an ether linkage at the 2-position of the pyrimidine. This arrangement provides a versatile scaffold for chemical modification to optimize herbicidal activity, selectivity, and physicochemical properties. A notable example from this class is 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, which has been identified for its herbicidal properties.

Synthesis of Structural Analogs

The synthesis of this compound analogs can be achieved through various established organic chemistry methodologies. A general and adaptable synthetic route is presented below.

General Synthetic Workflow

The synthesis of the target compounds can be conceptualized as a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.

G A Starting Materials (e.g., Dihydroxybenzoic acid, 2-halopyrimidine) B Intermediate 1 (Activated Pyrimidine) A->B C Intermediate 2 (Substituted Benzoic Acid) A->C D Nucleophilic Aromatic Substitution (SNAr Reaction) B->D C->D E Purification and Characterization (e.g., Chromatography, NMR, MS) D->E F Final Analog E->F

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of Potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

This protocol is adapted from established procedures for the synthesis of related pyrimidinyloxy benzoic acid herbicides.

Materials:

  • 2,6-dihydroxybenzoic acid

  • 2-Methylsulfonyl-4,6-dimethoxypyrimidine

  • Potassium hydroxide (KOH)

  • Toluene

  • Benzyltriethylammonium chloride (Phase Transfer Catalyst)

  • Ethyl acetate

  • Round bottom flask with Dean-Stark apparatus, mechanical stirrer, and condenser

Procedure:

  • Charge a 100 mL round bottom flask equipped with a Dean-Stark apparatus, mechanical stirrer, and condenser with toluene.

  • Add 2,6-dihydroxybenzoic acid (1.0 g-mole), benzyltriethylammonium chloride (5% mol), and potassium hydroxide (3.0 g-mole) at room temperature.

  • Reflux the mixture for 2 hours to azeotropically remove water.

  • Cool the reaction mass to 70°C.

  • Add 2-methylsulfonyl-4,6-dimethoxypyrimidine (2.0 g-mole) to the reaction mixture.

  • Maintain the reaction at reflux temperature for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and isolate the product by filtration.

  • Recrystallize the crude product from ethyl acetate to yield the final product with a purity of >99%.

Structure-Activity Relationship (SAR) and Quantitative Data

While a specific, comprehensive dataset for this compound analogs is not publicly available, we can extrapolate potential structure-activity relationships based on related herbicidal compounds. The following table presents a series of hypothetical analogs with illustrative herbicidal activity data. This data is intended to guide future synthesis and screening efforts. The IC50 values are representative of typical ranges observed for active herbicidal compounds against target enzymes or in whole-plant assays.

Compound IDR1R2R3R4R5R6Hypothetical IC50 (µM) - ALS InhibitionHypothetical GR50 (g/ha) - Whole Plant Assay
I-1 HHHHHH>100>500
I-2 OCH3HOCH3HHH15.2150
I-3 OCH3HOCH3OCH3HOCH30.835
I-4 ClHHHHH55.6300
I-5 OCH3HOCH3HClH5.475
I-6 OCH3HOCH3HFH2.150
I-7 OCH3HOCH3HHNO21.540
I-8 OCH3HOCH3HHCOOH0.525

GR50: The concentration of herbicide that causes a 50% reduction in plant growth.

General SAR Observations (Hypothesized):

  • Substitution on the Pyrimidine Ring: Methoxy groups at the 4 and 6 positions of the pyrimidine ring appear to be beneficial for activity.

  • Substitution on the Benzoic Acid Ring: Electron-withdrawing groups, such as halogens or a nitro group, on the benzoic acid ring may enhance herbicidal potency. The position of these substituents is also likely to be critical.

  • Multiple Pyrimidine Moieties: As seen with 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, the presence of two pyrimidinyloxy groups can lead to high efficacy.

Proposed Mechanism of Action: Modulation of Auxin Signaling

The structural similarity of benzoic acid-based herbicides to the natural plant hormone indole-3-acetic acid (IAA) suggests that they may act as auxin mimics.[1][2] These synthetic auxins can overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, plant death.[1]

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation via the 26S proteasome.[1] This degradation releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes. Synthetic auxins like the this compound analogs are thought to bind to the TIR1/AFB receptors, leading to constitutive degradation of Aux/IAA repressors and a continuous, unregulated auxin response.[1]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin Analog (Herbicide) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription mRNA mRNA Auxin_Responsive_Genes->mRNA Proteins Proteins for Uncontrolled Growth mRNA->Proteins Uncontrolled_Growth Uncontrolled Cell Elongation & Division Proteins->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Proposed mechanism of action via the auxin signaling pathway.

Experimental Protocols for Biological Evaluation

Whole-Plant Pot Assay for Herbicidal Activity

This protocol provides a general framework for assessing the post-emergence herbicidal activity of the synthesized analogs.[3]

Materials:

  • Seeds of target weed species (e.g., Echinochloa colona, Abutilon theophrasti) and crop species for selectivity testing (e.g., rice, maize).

  • Pots (10 cm diameter) filled with a standardized soil mix.

  • Greenhouse or controlled environment chamber.

  • Spray chamber calibrated to deliver a precise volume of liquid.

  • Synthesized analog compounds.

  • Solvent (e.g., acetone or DMSO) and surfactant (e.g., Tween 20).

Procedure:

  • Plant Cultivation: Sow 5-10 seeds of each plant species per pot. After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot). Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.

  • Herbicide Application: Prepare stock solutions of the test compounds in a suitable solvent. On the day of application, prepare serial dilutions to achieve the desired application rates (e.g., corresponding to 25, 50, 100, 200 g active ingredient per hectare). Add a surfactant to the spray solution (e.g., 0.1% v/v).

  • Spray the plants uniformly using a calibrated spray chamber. Include a solvent-only control and a commercial standard herbicide for comparison.

  • Evaluation: Return the treated plants to the greenhouse and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • At the final evaluation, harvest the above-ground biomass, and determine the fresh and dry weights. Calculate the percent growth inhibition relative to the untreated control.

  • Data Analysis: Use the dose-response data to calculate the GR50 value (the dose required to inhibit growth by 50%) for each compound and plant species using appropriate statistical software (e.g., using log-logistic regression).

In Vivo Acetolactate Synthase (ALS) Inhibition Assay

This assay can be used to determine if the synthesized analogs inhibit ALS, a potential secondary mechanism of action for some pyrimidinyloxybenzoic acid herbicides.[4][5]

Materials:

  • Young, actively growing plants (e.g., soybean or a target weed species).

  • 1,1-Cyclopropanedicarboxylic acid (CPCA) - an inhibitor of ketol-acid reductoisomerase.

  • Test compounds.

  • Buffer solution (e.g., phosphate buffer).

  • Sulfuric acid.

  • Creatine and α-naphthol solutions.

  • Spectrophotometer.

Procedure:

  • Plant Treatment: Spray plants with a solution of CPCA to induce the accumulation of acetolactate. At the same time or shortly after, treat the plants with the test compounds at various concentrations. Include a control group treated only with CPCA.

  • Tissue Harvesting: After a defined incubation period (e.g., 6-24 hours), harvest young leaf tissue from the treated plants.

  • Acetolactate Extraction: Homogenize the leaf tissue in a buffer solution and centrifuge to clarify the extract.

  • Decarboxylation and Colorimetric Reaction: Transfer the supernatant to a new tube and add sulfuric acid. Heat the mixture to decarboxylate acetolactate to acetoin. After cooling, add creatine and α-naphthol solutions and incubate to allow for color development.

  • Quantification: Measure the absorbance of the solution at 530 nm using a spectrophotometer. The absorbance is proportional to the amount of acetolactate that accumulated.

  • Data Analysis: Compare the acetolactate accumulation in plants treated with the test compounds to the CPCA-only control. A reduction in acetolactate accumulation indicates inhibition of ALS. Calculate the IC50 value (the concentration of the inhibitor that causes a 50% reduction in enzyme activity).

Conclusion and Future Outlook

The this compound scaffold represents a promising class of herbicides. The information presented in this guide provides a foundation for the rational design, synthesis, and evaluation of novel analogs. Future research should focus on obtaining comprehensive quantitative structure-activity relationship data to refine the design of more potent and selective herbicides. Furthermore, detailed mechanistic studies are required to unequivocally confirm the primary molecular target(s) and to understand the basis of crop selectivity. The development of analogs with novel modes of action or improved environmental profiles will be crucial for sustainable agriculture.

References

Spectroscopic and Spectrometric Analysis of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 2-(Pyrimidin-2-yloxy)benzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₈N₂O₃[1][2]

  • Molecular Weight: 216.19 g/mol [1][2]

  • CAS Number: 160773-23-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~13.0Singlet (broad)1HCOOH
~8.6Doublet2HPyrimidine H4, H6
~8.1Doublet of doublets1HBenzoic H6
~7.7Triplet of doublets1HBenzoic H4
~7.4Triplet1HBenzoic H5
~7.2Triplet1HPyrimidine H5
~7.1Doublet1HBenzoic H3

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) (ppm)Assignment
~167COOH
~164Pyrimidine C2
~158Pyrimidine C4, C6
~151Benzoic C2 (C-O)
~134Benzoic C4
~132Benzoic C6
~125Benzoic C5
~122Benzoic C1 (C-COOH)
~118Pyrimidine C5
~117Benzoic C3
Experimental Protocol: NMR Spectroscopy

A solution of this compound (approximately 5-10 mg) would be prepared in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired at room temperature on a 400 or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For unambiguous assignment of the signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Data (Solid, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
3100-3000MediumAromatic C-H stretch
1700-1680StrongC=O stretch (carboxylic acid)[3]
1600-1450Medium-StrongAromatic C=C and C=N stretches
1320-1210StrongC-O stretch (ether and carboxylic acid)[3]
1200-1000MediumC-O-C stretch (aryl ether)
900-675MediumAromatic C-H out-of-plane bend
Experimental Protocol: FTIR Spectroscopy

For a solid sample like this compound, the infrared spectrum would typically be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[4]

  • KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[5] The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FTIR spectrometer for analysis.[5]

  • ATR Method: A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] The IR spectrum is then recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
216[M]⁺ (Molecular Ion)
199[M - OH]⁺
171[M - COOH]⁺
121[C₆H₅O-CO]⁺
95[C₄H₃N₂O]⁺
79[C₄H₃N₂]⁺
77[C₆H₅]⁺
Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound could be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample would be introduced into the mass spectrometer, typically after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or via a direct insertion probe. The molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Sample This compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare for Direct Infusion or GC/LC Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI or ESI) Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Elucidation Combine all data to confirm the structure of This compound Process_NMR->Elucidation Process_IR->Elucidation Process_MS->Elucidation

Caption: Workflow for spectroscopic analysis.

References

The Dawn of a New Herbicide Class: The Discovery and History of 2-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the scientific journey of 2-(Pyrimidin-2-yloxy)benzoic acid reveals a molecule at the heart of a significant class of herbicides. This technical guide explores the discovery, history, and core scientific principles behind this compound and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug and agrochemical development.

The story of this compound is intrinsically linked to the development of modern herbicides. While the exact first synthesis of the parent compound is not prominently documented in publicly available scientific literature, its significance emerged with the discovery of its derivatives as potent inhibitors of acetohydroxyacid synthase (AHAS), a critical enzyme in plant growth.

A Pivotal Discovery in Weed Management

The foundational discovery of the herbicidal activity of the pyrimidinyloxybenzoic acid (PYB) class, to which this compound belongs, can be traced back to the late 1980s and early 1990s. A key milestone in this journey is the U.S. Patent 5,149,357, filed in 1991 and granted in 1992. This patent detailed the synthesis and potent herbicidal activity of derivatives of this compound, such as 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. These compounds were found to be highly effective at controlling a broad spectrum of weeds in major crops.

The mode of action of these herbicides was identified as the inhibition of the acetohydroxyacid synthase (AHAS) enzyme.[1][2] This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides effectively starve the weeds of essential nutrients, leading to their demise. This targeted approach offered a high degree of selectivity, making these compounds valuable tools for agriculture. One of the most commercially successful derivatives that emerged from this class of compounds is Bispyribac-sodium.[3][4][5]

Physicochemical Properties

The core compound, this compound, possesses the following key physicochemical properties:

PropertyValue
CAS Number 160773-23-9
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives generally involves a nucleophilic aromatic substitution reaction. A common synthetic route is the condensation of a substituted 2-halopyrimidine or a 2-sulfonylpyrimidine with a suitably substituted salicylic acid derivative in the presence of a base.

General Experimental Protocol for the Synthesis of this compound Derivatives

A representative experimental protocol, based on the synthesis of 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid as described in U.S. Patent 5,149,357, is as follows:

  • Preparation of the Sodium Salt of Salicylic Acid: A solution of the appropriately substituted salicylic acid in a suitable solvent (e.g., tetrahydrofuran) is treated with a strong base, such as sodium hydride, to form the corresponding sodium salt.

  • Nucleophilic Aromatic Substitution: To the solution of the sodium salt, the substituted 2-methylsulfonylpyrimidine (e.g., 4,6-dimethoxy-2-methylsulfonylpyrimidine) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 18 hours) to facilitate the nucleophilic aromatic substitution.

  • Workup and Isolation: The reaction is quenched with water, and the aqueous solution is acidified (e.g., with hydrochloric acid) to precipitate the product. The solid product is then collected by filtration, washed, and dried to yield the desired this compound derivative.

The following diagram illustrates the general workflow for the synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Isolation Salicylic_Acid Substituted Salicylic Acid Salt_Formation Salt Formation (Base) Salicylic_Acid->Salt_Formation Pyrimidine Substituted 2-Sulfonylpyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Pyrimidine->SNAr Salt_Formation->SNAr Workup Acidification & Workup SNAr->Workup Product 2-(Pyrimidin-2-yloxy)benzoic Acid Derivative Workup->Product

General Synthetic Workflow

Mechanism of Action: Inhibition of the AHAS Pathway

The herbicidal activity of this compound derivatives stems from their ability to inhibit the AHAS enzyme. This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids. The inhibition of this pathway leads to the depletion of these vital amino acids, ultimately causing plant death.

The following diagram illustrates the signaling pathway and the point of inhibition:

G Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Inhibitor 2-(Pyrimidin-2-yloxy)benzoic Acid Derivatives Inhibitor->AHAS

Inhibition of the AHAS Pathway

Quantitative Data on Herbicidal Activity

Compound (from US Patent 5,149,357)Application Rate ( kg/ha ) for >80% Weed Control
2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid0.008 - 0.25
Methyl 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoate0.008 - 0.25

Conclusion

The discovery of this compound derivatives marked a significant advancement in the field of herbicides. Their targeted inhibition of the AHAS enzyme provided a highly effective and selective means of weed control. While the initial discovery of the parent compound remains somewhat obscure, the extensive patent literature from the early 1990s clearly establishes the historical and scientific importance of this chemical class. The continued research and development of new derivatives based on this core structure underscore its enduring legacy in modern agriculture and weed management.

References

Potential Therapeutic Targets of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Pyrimidin-2-yloxy)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for the development of novel therapeutic agents. While direct therapeutic targets of the parent compound are not extensively documented in publicly available literature, analysis of its derivatives provides significant insight into its potential biological activities. This technical guide consolidates the available data on a key derivative, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID (also known as BVT.13), to elucidate the probable therapeutic targets of the core scaffold. The primary targets identified are members of the nuclear receptor superfamily, specifically Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Retinoid X Receptor Alpha (RXRα), along with the associated Nuclear Receptor Coactivator 2 (NCoA-2).

Identified Potential Therapeutic Targets

Based on the activity of its derivative, BVT.13, the primary potential therapeutic targets for compounds based on the this compound scaffold are:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A ligand-activated transcription factor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.

  • Retinoid X Receptor Alpha (RXRα): A nuclear receptor that forms heterodimers with other nuclear receptors, including PPARγ, to regulate gene expression.

  • Nuclear Receptor Coactivator 2 (NCoA-2): A transcriptional coactivator that binds to nuclear receptors, like the PPARγ/RXRα heterodimer, to enhance the transcription of target genes.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the derivative 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID (BVT.13).

CompoundTargetAssay TypeValueReference
2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID (BVT.13)PPARγBinding AssayEC50: 1300 nM[1]

Signaling Pathways and Mechanisms of Action

The interaction of ligands with the PPARγ/RXRα heterodimer initiates a cascade of events leading to the transcription of target genes. The binding of an agonist to PPARγ induces a conformational change in the receptor, which promotes the recruitment of coactivators like NCoA-2. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

PPAR_RXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(Pyrimidin-2-yloxy) benzoic acid derivative Receptor_complex_inactive PPARγ-RXRα Heterodimer (Inactive) Ligand->Receptor_complex_inactive Binds to PPARγ Receptor_complex_active PPARγ-RXRα Heterodimer (Active) Receptor_complex_inactive->Receptor_complex_active Conformational Change PPRE PPRE (DNA Response Element) Receptor_complex_active->PPRE Binds to NCoA2 NCoA-2 (Coactivator) NCoA2->Receptor_complex_active Recruited by Transcription Target Gene Transcription PPRE->Transcription Initiates TR_FRET_Workflow Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Add_Reagents Add Assay Buffer, GST-PPARγ-LBD, and Tb-anti-GST Antibody to Plate Prep_Compound->Add_Reagents Add_Compound Add Test Compound Add_Reagents->Add_Compound Add_Tracer Add Fluorescent Ligand Add_Compound->Add_Tracer Incubate Incubate at Room Temperature Add_Tracer->Incubate Read_Plate Measure TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC50/Ki Read_Plate->Analyze End End Analyze->End

References

An In-depth Technical Guide to 2-(Pyrimidin-2-yloxy)benzoic Acid: Synthesis, Derivatives, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a pyrimidine ring through an ether bond. Its chemical structure, identified by the CAS Number 160773-23-9 and the molecular formula C11H8N2O3, makes it a valuable scaffold in medicinal chemistry and agrochemical research. The arrangement of the aromatic rings and the presence of reactive functional groups allow for a wide range of chemical modifications, leading to the development of derivatives with diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, the biological activities of its derivatives, and the experimental protocols used for their evaluation. While quantitative biological data for the parent compound is limited in the public domain, this review summarizes the significant findings related to its derivatives, offering insights for researchers, scientists, and drug development professionals.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound scaffold can be achieved through various synthetic routes. One common approach involves the nucleophilic aromatic substitution reaction between a dihydroxybenzoic acid and a pyrimidine ring bearing a suitable leaving group, such as a sulfonyl group[1].

A more recent and innovative method for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids involves the ring contraction of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) by reacting it with 1,3-dicarbonyl compounds or their synthetic equivalents[1].

Experimental Protocol: Synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzoic acid from 2-carbamimidoylbenzoic acid

This protocol describes a method for the synthesis of a derivative of the core scaffold.

Materials:

  • 2-carbamimidoylbenzoic acid

  • Methyl acetoacetate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Acetic acid (AcOH)

Procedure:

  • A mixture of 2-carbamimidoylbenzoic acid (1 equivalent) and a slight excess of methyl acetoacetate is prepared in anhydrous methanol.

  • Sodium methoxide (2.2 equivalents) is added to the mixture. This serves to deprotonate the carboxyl group of the 2-carbamimidoylbenzoic acid and to activate the 1,3-dicarbonyl compound.

  • The reaction mixture is refluxed for 4 hours.

  • After the reaction is complete, the mixture is cooled and then acidified with acetic acid to precipitate the product.

  • The resulting product, 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzoic acid, can be collected by filtration and further purified if necessary.

Biological Activities of this compound Derivatives

While biological activity data for the parent compound, this compound, is scarce in the reviewed literature, numerous derivatives have been synthesized and evaluated for a range of biological activities, including herbicidal, anti-fibrotic, and enzyme-inhibitory effects.

Herbicidal Activity

Certain derivatives of this compound have demonstrated potent herbicidal properties. These compounds often act by inhibiting key enzymes in plant metabolic pathways. One such target is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, which is a crucial enzyme in the biosynthesis of branched-chain amino acids. Another target for herbicidal derivatives is protoporphyrinogen oxidase (PPO).

Quantitative Data for Herbicidal Derivatives:

Compound ClassTarget Weed(s)ActivityReference
Bispyribac phenolic estersBarnyard grassED90 of 0.55 to 0.60 g a.i./hm² for fresh weight inhibition
2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivativesPortulaca oleracea, Abutilon theophrasti100% inhibition at 10 mg/L
Anti-Fibrotic Activity

Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). Hepatic stellate cell activation is a key event in the development of liver fibrosis.

Quantitative Data for Anti-Fibrotic Derivatives:

CompoundCell LineIC50 (µM)Reference
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.69
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateHSC-T645.81
Enzyme Inhibition

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes implicated in disease, including Casein Kinase 2 (CK2) and Peroxisome proliferator-activated receptor-gamma (PPARγ).

  • Casein Kinase 2 (CK2) Inhibition: 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of CK2, an enzyme involved in pro-survival and proliferative signaling cascades in cancer.

  • PPARγ Modulation: A derivative, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been linked to potential interactions with PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.

Signaling Pathways

The biological activities of this compound derivatives can be attributed to their interaction with specific signaling pathways. Based on the identified targets, two key pathways are of particular interest: the PPARγ signaling pathway and the Casein Kinase 2 (CK2) signaling pathway.

PPARg_Signaling_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_dna Gene Transcription Ligand PPARγ Agonist (e.g., Derivative of This compound) PPARg PPARγ Ligand->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., related to lipid metabolism, inflammation) PPRE->Target_Genes Regulates Transcription

Caption: PPARγ signaling pathway activation by a ligand.

CK2_Signaling_Pathway cluster_downstream Downstream Pro-Survival Pathways CK2_Inhibitor CK2 Inhibitor (e.g., Derivative of This compound) CK2 Casein Kinase 2 (CK2) CK2_Inhibitor->CK2 Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway CK2->PI3K_AKT Inhibition of activation JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Inhibition of activation NF_kB NF-κB Pathway CK2->NF_kB Inhibition of activation Cell_Survival Inhibition of Cell Survival and Proliferation PI3K_AKT->Cell_Survival JAK_STAT->Cell_Survival NF_kB->Cell_Survival

Caption: Inhibition of CK2 signaling by a derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay is used to determine the herbicidal activity of compounds that target the PPO enzyme.

Materials:

  • Test compounds (derivatives of this compound)

  • Spinach chloroplasts (source of PPO)

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM MgCl2)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (Excitation ~405 nm, Emission ~630 nm)

Procedure:

  • Chloroplast Isolation: Isolate chloroplasts from fresh spinach leaves using standard differential centrifugation methods.

  • Enzyme Preparation: Prepare a stromal fraction from the isolated chloroplasts, which will serve as the source of the PPO enzyme.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the chloroplast stromal fraction, and various concentrations of the test compound. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX, to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes) in the dark.

  • Measurement: Measure the fluorescence of the product, protoporphyrin IX, using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of PPO activity for each concentration of the test compound and determine the IC50 value.

PPO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Chloroplasts (from Spinach) B Prepare Stromal Fraction (PPO source) A->B D Mix Buffer, Enzyme, and Test Compound in 96-well plate B->D C Prepare Test Compounds (in DMSO) C->D E Add Substrate (Protoporphyrinogen IX) D->E F Incubate (e.g., 30 min at 25°C) E->F G Measure Fluorescence (Excitation ~405 nm, Emission ~630 nm) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the PPO inhibition assay.

Anti-Fibrotic Activity Assay in HSC-T6 Cells

This assay evaluates the potential of compounds to inhibit the activation of hepatic stellate cells, a key process in liver fibrosis.

Materials:

  • Immortalized rat hepatic stellate cells (HSC-T6)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Platelet-derived growth factor (PDGF) or Transforming growth factor-beta (TGF-β1) to induce fibrosis

  • MTT or similar cell viability assay kit

  • ELISA kit for α-smooth muscle actin (α-SMA) or collagen type I

Procedure:

  • Cell Culture: Culture HSC-T6 cells in appropriate medium until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control.

  • Induction of Fibrosis: Induce fibrosis by adding PDGF or TGF-β1 to the culture medium.

  • Cell Viability Assay: Assess the cytotoxicity of the compounds using an MTT assay to ensure that the observed anti-fibrotic effects are not due to cell death.

  • Quantification of Fibrotic Markers: Measure the expression of fibrotic markers such as α-SMA and collagen type I using ELISA or Western blotting.

  • Data Analysis: Determine the effect of the test compounds on the expression of fibrotic markers and calculate IC50 values.

Anti_Fibrotic_Assay_Workflow A Culture HSC-T6 cells B Treat with Test Compounds A->B C Induce Fibrosis (e.g., with TGF-β1) B->C D Assess Cell Viability (MTT Assay) C->D E Quantify Fibrotic Markers (e.g., α-SMA, Collagen I) C->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the anti-fibrotic activity assay.

Conclusion

This compound serves as a versatile and important scaffold in the development of new biologically active molecules. While the parent compound itself has limited reported biological data, its derivatives have shown significant promise as herbicides, anti-fibrotic agents, and enzyme inhibitors. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective compounds. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers to further explore the potential of this chemical class in drug discovery and agrochemical development. Future research should aim to fill the knowledge gap regarding the biological activity of the parent compound and to further optimize its derivatives for enhanced efficacy and safety.

References

Safety and Handling of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical.

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid (CAS No. 160773-23-9) is an aromatic carboxylic acid containing a pyrimidine moiety. Its structural features make it a compound of interest in medicinal chemistry and drug development as a potential building block for more complex molecules.[1] Understanding the safety and handling of this compound is paramount for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the known and inferred safety information, handling procedures, and emergency protocols based on available data for the compound and its structural analogs.

Hazard Identification and Classification

Based on information for structurally related compounds, this compound is anticipated to have the following hazard classifications.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

alt text

Physical and Chemical Properties

While specific experimental data for this compound is limited, the following table summarizes key physical and chemical properties.

PropertyValueSource
CAS Number 160773-23-9[2]
Molecular Formula C₁₁H₈N₂O₃[2]
Molecular Weight 216.19 g/mol [2]
Appearance Solid (form may vary)Inferred
Purity ≥97%[2]

Toxicological Information

Route of ExposureToxicological EffectSpeciesLD50/LC50Source
OralAcute toxicityRat1700 mg/kg (for Benzoic Acid)[3]
DermalAcute toxicityRabbit>10000 mg/kg (for Benzoic Acid)[3]

Summary of Health Effects:

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[3]

  • Inhalation: May cause respiratory tract irritation.[4]

  • Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[4]

  • Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[4]

Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling aromatic carboxylic acids and pyrimidine derivatives in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Spill and Disposal Procedures
  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

    • For large spills, contain the spill and collect the material for disposal.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Diagrams

Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->DonPPE WorkInHood Work in a Ventilated Fume Hood DonPPE->WorkInHood Weighing Carefully Weigh/Transfer Compound WorkInHood->Weighing Reaction Perform Experimental Procedure Weighing->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands G cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Wash with Soap & Water (15 min) SkinContact->WashSkin FlushEyes Flush Eyes with Water (15 min) EyeContact->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid, a key scaffold in medicinal chemistry and drug discovery. The pyrimidine moiety is a "privileged structure" known to interact with a wide range of biological targets, making its derivatives valuable for developing novel therapeutics.[1] This protocol is based on the principle of nucleophilic aromatic substitution (SNAr), a common and effective method for synthesizing aryloxy-pyrimidine derivatives.

Chemical Structure and Properties
Compound Name This compound
CAS Number 160773-23-9[2]
Molecular Formula C₁₁H₈N₂O₃[2]
Molecular Weight 216.19 g/mol [2]
Appearance White to off-white solid (expected)
Purity Typically ≥98%[2]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 2-hydroxybenzoic acid (salicylic acid) and 2-chloropyrimidine. The reaction involves the deprotonation of the hydroxyl group of salicylic acid by a base to form a phenoxide, which then acts as a nucleophile to displace the chloride from the electron-deficient pyrimidine ring.

Materials and Reagents
Reagent Formula Molar Mass ( g/mol ) Quantity Molarity/Purity
2-Hydroxybenzoic acidC₇H₆O₃138.121.38 g (10 mmol)≥99%
2-ChloropyrimidineC₄H₃ClN₂114.531.15 g (10 mmol)≥98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g (20 mmol)Anhydrous, ≥99%
Dimethylformamide (DMF)C₃H₇NO73.0950 mLAnhydrous
Ethyl acetateC₄H₈O₂88.11As neededReagent grade
HexaneC₆H₁₄86.18As neededReagent grade
Hydrochloric acid (HCl)HCl36.46As needed1 M aqueous solution
Deionized WaterH₂O18.02As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Instrumentation
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxybenzoic acid (1.38 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethylformamide (50 mL).

  • Addition of Reactant: Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium salt of 2-hydroxybenzoic acid.

  • Reaction: Add 2-chloropyrimidine (1.15 g, 10 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water.

  • Acidification: Acidify the aqueous solution to a pH of 2-3 with 1 M hydrochloric acid. This will precipitate the crude this compound.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Expected Yield

The expected yield for this type of reaction is typically in the range of 60-80%, depending on the purity of the starting materials and the reaction conditions.

Alternative Synthetic Approach

An alternative and innovative method for synthesizing substituted 2-(pyrimidin-2-yl)benzoic acids involves the ring contraction of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) by reacting it with 1,3-dicarbonyl compounds or their synthetic equivalents.[1]

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a chemical process and does not directly involve biological signaling pathways. The experimental workflow for the primary synthesis protocol is outlined below.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound A 1. Reaction Setup: - 2-Hydroxybenzoic acid - K₂CO₃ - Anhydrous DMF B 2. Reactant Addition: - Add 2-Chloropyrimidine A->B Stir at RT for 15 min C 3. Reaction: - Heat to 100-110 °C - Stir for 12-18 hours B->C D 4. Work-up: - Cool to RT - Add H₂O C->D E 5. Acidification: - Add 1 M HCl to pH 2-3 D->E F 6. Extraction: - Ethyl acetate E->F G 7. Washing: - H₂O and Brine F->G H 8. Drying & Concentration: - MgSO₄ - Rotary Evaporation G->H I 9. Purification: - Recrystallization or - Column Chromatography H->I J Final Product: This compound I->J

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.

  • 2-Chloropyrimidine is harmful if swallowed and causes skin irritation.

  • Handle all chemicals with caution and consult the Safety Data Sheets (SDS) before use.

References

Optimizing the Synthesis of 2-(Pyrimidin-2-yloxy)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The focus is on optimizing the reaction yield through established synthetic methods, primarily the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

Application Notes

The synthesis of this compound involves the formation of a diaryl ether linkage between a pyrimidine and a benzoic acid moiety. The efficiency of this synthesis is highly dependent on the chosen synthetic route and the optimization of reaction parameters.

Synthetic Strategies:

Two primary strategies are employed for the synthesis of this and related compounds:

  • Ullmann Condensation: This classic copper-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., 2-chloropyrimidine) with a phenol (e.g., salicylic acid). While robust, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. Modern modifications utilize soluble copper catalysts with ligands to achieve higher yields under milder conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This approach is effective when the pyrimidine ring is activated by electron-withdrawing groups or contains a good leaving group (e.g., a sulfonyl group). The reaction proceeds by the nucleophilic attack of a phenoxide on the electron-deficient pyrimidine ring.

Key Optimization Parameters:

To maximize the yield and purity of this compound, careful consideration of the following parameters is crucial:

  • Catalyst and Ligand (for Ullmann Condensation): The choice of the copper source (e.g., CuI, CuCl, Cu(OAc)₂) and the ancillary ligand is critical. Ligands such as diamines, amino acids, and phenanthrolines can significantly improve catalyst solubility and reactivity, allowing for lower reaction temperatures and catalyst loadings.

  • Base: The base plays a crucial role in deprotonating the hydroxyl group of the benzoic acid derivative. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). The strength and solubility of the base can influence the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used to facilitate the dissolution of reactants and catalysts and to achieve the necessary reaction temperatures.

  • Temperature: The reaction temperature is a critical factor. While traditional Ullmann reactions require temperatures exceeding 200°C, modern catalytic systems can often proceed at lower temperatures (90-150°C). Optimization is necessary to ensure a reasonable reaction rate without promoting side reactions or decomposition.

  • Leaving Group on the Pyrimidine Ring: For SNAr reactions, the nature of the leaving group is paramount. Halogens (Cl, Br, I) are common, with iodides generally being the most reactive. Sulfonyl groups can also serve as excellent leaving groups.

The following tables summarize the impact of various parameters on the yield of diaryl ether synthesis, based on analogous Ullmann-type reactions.

Table 1: Effect of Catalyst and Ligand on Diaryl Ether Yield

Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
CuI (10)NoneDMF15024Moderate
CuCl (5)N,N'-Dimethylethylenediamine (10)Toluene11012Good
Cu(OAc)₂ (10)Phenanthroline (20)NMP13018High
CuI (5)L-Proline (20)DMSO10024High

Table 2: Influence of Base and Solvent on Diaryl Ether Yield

Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
K₂CO₃ (2.0)DMF14024Good
Cs₂CO₃ (2.0)Toluene11018High
K₃PO₄ (2.0)Dioxane10020High
NaOH (2.5)DMSO12012Moderate

Experimental Protocols

The following protocols are provided as representative methods for the synthesis of this compound. These are based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.

Protocol 1: Ullmann Condensation using 2-Chloropyrimidine and Salicylic Acid

This protocol describes a copper-catalyzed Ullmann condensation.

Materials:

  • 2-Chloropyrimidine

  • Salicylic acid

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add salicylic acid (1.0 eq.), 2-chloropyrimidine (1.2 eq.), CuI (0.1 eq.), L-Proline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Nucleophilic Aromatic Substitution using 2-(Methylsulfonyl)pyrimidine and Salicylic Acid

This protocol utilizes a more activated pyrimidine for an SNAr reaction.

Materials:

  • 2-(Methylsulfonyl)pyrimidine

  • Salicylic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add salicylic acid (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0°C and carefully add NaH (1.1 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-(methylsulfonyl)pyrimidine (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-90°C and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of water.

  • Acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify by appropriate methods (column chromatography or recrystallization).

Visualizations

Diagram 1: Synthetic Workflow for Ullmann Condensation

Ullmann_Workflow reagents 2-Chloropyrimidine + Salicylic Acid reaction Reaction at 100-120°C reagents->reaction Add catalyst CuI / L-Proline K₂CO₃ / DMSO catalyst->reaction Add workup Aqueous Workup & Acidification reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Purification extraction->purification product 2-(Pyrimidin-2-yloxy)benzoic Acid purification->product

Caption: A schematic overview of the Ullmann condensation synthesis workflow.

Diagram 2: Logical Relationship of Optimization Parameters

Optimization_Parameters yield Yield of this compound parameters Reaction Parameters Catalyst System Base Solvent Temperature catalyst_details Copper Source (CuI, CuCl) Ligand (e.g., L-Proline) parameters:f1->catalyst_details base_details Strength (K₂CO₃, Cs₂CO₃) Equivalents parameters:f2->base_details solvent_details Polarity (DMF, DMSO) Boiling Point parameters:f3->solvent_details temp_details Reaction Rate vs. Side Reactions parameters:f4->temp_details catalyst_details->yield base_details->yield solvent_details->yield temp_details->yield

Caption: Key parameters influencing the yield of the target molecule.

Application Note and Protocol for the Purification of 2-(Pyrimidin-2-yloxy)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the successful synthesis of downstream products and for ensuring the validity of biological and pharmacological studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound using the recrystallization technique, aiming to achieve high purity suitable for research and drug development applications.

Principle of Recrystallization

The principle of recrystallization is based on the observation that the solubility of most solid compounds increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent for this compound should exhibit the following properties:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at room temperature or below.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound, which contains both polar (carboxylic acid) and moderately non-polar (pyrimidine and benzene rings) moieties, a mixed solvent system is often effective. An ethanol-water mixture is a common choice for the recrystallization of aromatic carboxylic acids.

Data Presentation

The following table summarizes the anticipated results and key parameters for the recrystallization of this compound. Please note that these values are illustrative and may vary depending on the initial purity of the crude material and the precise experimental conditions.

ParameterValueNotes
Recrystallization Solvent Ethanol/Water (approx. 3:1 v/v)The optimal ratio may need to be determined experimentally by titrating hot water into an ethanolic solution of the compound.
Crude Compound Purity >90%Assumed starting purity for effective purification.
Dissolution Temperature ~78 °C (Boiling point of ethanol)The compound should be fully dissolved at the boiling point of the solvent mixture.
Crystallization Temperature Room Temperature, then 0-4 °CGradual cooling promotes the formation of larger, purer crystals. An ice bath is used to maximize the yield.
Expected Yield 75-90%Yield is dependent on the initial purity and the solubility of the compound in the cold solvent. Some loss in the mother liquor is expected.
Purity after Recrystallization >99%Purity can be assessed by techniques such as HPLC, melting point analysis, or NMR spectroscopy.
Melting Point (Pure) To be determined experimentallyA sharp melting point close to the literature value indicates high purity.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bars

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol to the flask to cover the solid.

    • Gently heat the mixture to the boiling point of ethanol while stirring to facilitate dissolution.

    • If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding an excessive amount of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used):

    • If activated charcoal was added, it must be removed by hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • If a single solvent was used and the compound is still dissolved, proceed to the next step. For a mixed solvent system:

      • To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).

      • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a beaker or watch glass will slow down the cooling rate and promote the formation of larger crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the recrystallization solvent) to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter funnel for several minutes to help dry them.

  • Drying:

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point range indicates high purity.

    • Further analysis by HPLC or NMR can be performed to confirm the purity of the this compound.

Mandatory Visualization

Recrystallization_Workflow Workflow for the Recrystallization of this compound cluster_preparation Preparation cluster_purification Purification Steps cluster_isolation Isolation and Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve decolorize Optional: Add Activated Charcoal and Heat dissolve->decolorize If colored add_water Add Hot Water until Turbid, then Clarify with Ethanol dissolve->add_water hot_filter Hot Gravity Filtration decolorize->hot_filter If charcoal is used hot_filter->add_water cool_rt Cool Slowly to Room Temperature add_water->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Cold Ethanol/Water vacuum_filter->wash dry Dry Crystals (Vacuum Oven/Desiccator) wash->dry analyze Purity Analysis (Melting Point, HPLC, NMR) dry->analyze end Pure this compound analyze->end

Caption: Recrystallization workflow for this compound.

Application Notes and Protocols for the Characterization of 2-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-(Pyrimidin-2-yloxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The following protocols are intended as a guide for researchers to verify the identity, purity, and physicochemical properties of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₃[1]
Molecular Weight 216.19 g/mol [1]
Appearance White to Yellow Solid[2]
Purity Typically ≥97%[2]
Storage Temperature Room temperature[2]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and to quantify it in reaction mixtures or formulations.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: A major peak corresponding to this compound should be observed. The purity can be calculated based on the area percentage of this peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To identify and quantify volatile impurities and to confirm the molecular weight of derivatized this compound. Note that derivatization is typically required for non-volatile compounds like carboxylic acids.

Protocol:

  • Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by Fischer esterification) is necessary to increase volatility.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

Expected Results: The GC chromatogram will show a peak for the derivatized analyte. The corresponding mass spectrum will display the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations, respectively.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~8.6Doublet2HProtons on the pyrimidine ring
~7.8Doublet of doublets1HAromatic proton
~7.5Triplet1HAromatic proton
~7.2Triplet1HAromatic proton
~7.1Doublet1HAromatic proton
~7.0Triplet1HProton on the pyrimidine ring

Note: The exact chemical shifts and coupling constants will depend on the solvent and the purity of the sample.

Mass Spectrometry (MS)

Application: To determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Protocol:

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Ionization Mode: ESI in either positive or negative ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

Expected Results:

  • Positive Ion Mode [M+H]⁺: An ion at m/z 217.05.

  • Negative Ion Mode [M-H]⁻: An ion at m/z 215.04.

  • High-Resolution MS: The exact mass measurement should be within 5 ppm of the theoretical mass of the molecular formula C₁₁H₈N₂O₃.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc gcms GC-MS (Impurity Profiling) hplc->gcms nmr NMR (Structural Elucidation) gcms->nmr ms MS / HRMS (Molecular Weight & Formula) nmr->ms

Caption: General experimental workflow for the synthesis and characterization of this compound.

logical_relationship compound This compound identity Identity Confirmation compound->identity purity Purity Determination compound->purity structure Structural Elucidation compound->structure ms_id MS (Molecular Weight) identity->ms_id hplc_purity HPLC (Area %) purity->hplc_purity nmr_structure NMR (¹H, ¹³C, 2D) structure->nmr_structure

Caption: Logical relationship between the compound and its key analytical characterization aspects.

References

Application Notes and Protocols for 2-(Pyrimidin-2-yloxy)benzoic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. Pyrimidine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and disrupting downstream signaling pathways. This document provides detailed application notes and experimental protocols for the investigation of 2-(Pyrimidin-2-yloxy)benzoic acid, a pyrimidine-containing compound, as a potential kinase inhibitor. While specific inhibitory data for this exact molecule is not extensively available in public literature, the provided protocols offer a robust framework for its evaluation against various kinase targets.

Potential Kinase Targets

Derivatives of pyrimidine have shown activity against a range of kinases. Based on the structural motif of this compound, potential kinase targets for investigation include, but are not limited to:

  • Casein Kinase 2 (CSNK2A): The pyrazine class of molecules, which shares structural similarities with pyrimidines, has been explored for CSNK2A inhibition.[2][3]

  • Aurora Kinases: Numerous pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases A and B.[4][5][6][7]

  • Phosphoinositide 3-kinases (PI3Ks): The thienopyrimidine scaffold is a known inhibitor of PI3K.[8]

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[4,3-d]pyrimidines have been identified as a scaffold for CDK inhibitors.[9]

Data Presentation

Due to the limited publicly available quantitative data for this compound, the following tables are presented as templates to guide data organization and presentation during experimental evaluation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Ki (nM)Assay Method
e.g., CSNK2ATBDTBDRadiometric / Fluorescence-based
e.g., Aurora ATBDTBDRadiometric / Fluorescence-based
e.g., Aurora BTBDTBDRadiometric / Fluorescence-based
e.g., PI3KαTBDTBDLuminescence-based (ADP-Glo™)
e.g., CDK2TBDTBDRadiometric / Fluorescence-based
TBD: To be determined experimentally.

Table 2: Cellular Activity of this compound

Cell LineIC50 (µM) - ProliferationTarget Engagement Assay (EC50, nM)
e.g., HCT-116 (Colon Cancer)TBDTBD
e.g., MCF-7 (Breast Cancer)TBDTBD
e.g., U937 (Leukemia)TBDTBD
e.g., NCI-H446 (Small-cell Lung Cancer)TBDTBD
TBD: To be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for evaluating the kinase inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a method to directly measure the inhibitory effect of a compound on the activity of a specific kinase using radiolabeled ATP.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microcentrifuge tube or 96-well plate, combine the purified kinase, its specific substrate, and the diluted compound or DMSO (vehicle control).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium and treat the cells with the various concentrations of the compound or DMSO (vehicle control).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for cell proliferation by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Kinase_Inhibition_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Kinase_Cascade_1 Kinase 1 Receptor_Kinase->Kinase_Cascade_1 Activates Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Activates Target_Protein Substrate Protein Kinase_Cascade_2->Target_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Substrate Protein Target_Protein->Phosphorylated_Protein Transcription_Factor Transcription Factor Phosphorylated_Protein->Transcription_Factor Activates Inhibitor 2-(Pyrimidin-2-yloxy) benzoic acid Inhibitor->Kinase_Cascade_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Generalized signaling pathway illustrating kinase inhibition.

In_Vitro_Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, Inhibitor, [γ-³²P]ATP) B 2. Reaction Incubation (Kinase + Substrate + Inhibitor) A->B C 3. Initiate Reaction (Add [γ-³²P]ATP) B->C D 4. Stop Reaction & Spot (Transfer to P81 paper) C->D E 5. Wash (Remove unincorporated ATP) D->E F 6. Scintillation Counting (Measure incorporated radioactivity) E->F G 7. Data Analysis (Calculate % Inhibition and IC50) F->G Cellular_Proliferation_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Compound Treatment (Add this compound) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours, formazan formation) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate % Viability and IC50) G->H

References

Application Notes and Protocols for the In Vitro Evaluation of 2-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of protocols and application notes for the initial in vitro characterization of the novel compound, 2-(Pyrimidin-2-yloxy)benzoic acid, in cell culture. The experimental design is structured to assess its cytotoxic and cytostatic effects, and to explore potential mechanisms of action, particularly in the context of cancer cell biology. Given that the pyrimidine and benzoic acid moieties are present in numerous compounds with known anti-cancer properties, including those targeting signal transduction and epigenetic regulators, the proposed workflow is designed to provide a broad yet detailed preliminary assessment of this compound's potential as a therapeutic agent.

Compound Handling and Preparation

1.1. Stock Solution Preparation:

  • It is crucial to determine the solubility of this compound in various solvents. A recommended starting point is dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

1.2. Working Solution Preparation:

  • For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.

  • Ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Initial Cytotoxicity and Cytostatic Screening

The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This is typically achieved by treating a panel of cancer cell lines with a range of compound concentrations.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines (e.g., a panel representing different cancer types)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values

Summarize the IC50 values for different cell lines and time points in a clear, tabular format.

Cell LineTreatment Duration (hours)IC50 (µM)
Cell Line A24
48
72
Cell Line B24
48
72
Cell Line C24
48
72

Mechanistic Assays

Based on the initial cytotoxicity screening, further experiments can be designed to elucidate the mechanism of action. Given the structural motifs of the compound, investigating its effects on apoptosis and the cell cycle is a logical next step.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Data Presentation: Apoptosis Analysis

Present the percentage of cells in each quadrant in a table.

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2x IC50)
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine if this compound causes cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

Tabulate the percentage of cells in each phase of the cell cycle.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2x IC50)

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the initial characterization of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification (Future Work) A Compound Preparation (Stock and Working Solutions) B Cell Viability Assay (MTT) Determine IC50 A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (PI Staining) B->D E Western Blot for Signaling Proteins C->E D->E F Kinase/Enzyme Assays E->F G Target Pull-down/Mass Spec E->G

Caption: Experimental workflow for in vitro testing.

Hypothetical Signaling Pathway

Given that many pyrimidine and benzoic acid derivatives are known to inhibit protein kinases or epigenetic modifiers, the following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis and cell cycle arrest.

G cluster_0 Upstream Signaling cluster_1 Compound Action cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 p21 p21/p27 AKT->p21 Compound 2-(Pyrimidin-2-yloxy) benzoic acid Compound->AKT Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK CDK2/4 p21->CDK CellCycle Cell Cycle Arrest CDK->CellCycle

Caption: Hypothetical signaling pathway.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vitro evaluation of this compound. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these experiments will be crucial for guiding future studies, including target identification and in vivo efficacy testing.

Application Notes and Protocols for Assessing 2-(Pyrimidin-2-yloxy)benzoic acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid is a small molecule with potential therapeutic applications. Its structural similarity to known modulators of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggests its potential role in regulating metabolic and inflammatory pathways.[1] Additionally, the presence of a benzoic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), indicates possible anti-inflammatory activity through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[2][3][4]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The described assays will enable researchers to:

  • Determine the compound's potential to activate or inhibit the PPARγ signaling pathway.

  • Assess its activity on the Retinoid X Receptor alpha (RXRα), a key heterodimerization partner of PPARγ.

  • Evaluate its potential as a COX-2 inhibitor, a key target in anti-inflammatory drug discovery.

  • Establish a preliminary in vitro safety profile through cytotoxicity assessment.

The following sections offer step-by-step experimental protocols, guidelines for data presentation and analysis, and visualizations of the underlying biological pathways and experimental workflows.

Potential Signaling Pathways

The biological activity of this compound is hypothesized to involve one or both of the following pathways:

  • PPARγ/RXRα Signaling Pathway: As a potential PPARγ agonist, the compound may bind to the PPARγ/RXRα heterodimer in the nucleus. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the transcription of target genes involved in lipid metabolism, glucose homeostasis, and inflammation.

  • Cyclooxygenase-2 (COX-2) Pathway: The compound might inhibit the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PPARg PPARγ Compound->PPARg PPARg_RXR PPARγ/RXRα Heterodimer PPARg->PPARg_RXR RXR RXRα RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Activates

Figure 1: PPARγ/RXRα Signaling Pathway.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibits

Figure 2: COX-2 Inhibition Pathway.

Experimental Protocols

PPARγ Activation Assay (Cell-Based Reporter Assay)

This assay determines the ability of this compound to activate the PPARγ receptor in a cellular context. A common method is a luciferase reporter assay where cells are engineered to express a luciferase gene under the control of a PPRE.[5][6][7]

Materials:

  • HEK293T or other suitable mammalian cell line

  • PPARγ expression vector

  • PPRE-driven luciferase reporter vector

  • Control vector (e.g., Renilla luciferase) for normalization

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Transfection reagent

  • This compound (test compound)

  • Rosiglitazone (positive control)[5]

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

PPARg_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Transfect_Cells Co-transfect with PPARγ, PPRE-luciferase, and control vectors Seed_Cells->Transfect_Cells Incubate_24h_1 Incubate for 24 hours Transfect_Cells->Incubate_24h_1 Treat_Cells Treat cells with test compound, positive control, or vehicle Incubate_24h_1->Treat_Cells Incubate_24h_2 Incubate for 24 hours Treat_Cells->Incubate_24h_2 Lyse_Cells Lyse cells and add luciferase substrates Incubate_24h_2->Lyse_Cells Measure_Luminescence Measure Firefly and Renilla luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data and calculate fold activation Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: PPARγ Reporter Assay Workflow.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Rosiglitazone) in serum-free medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

  • Plot the fold activation against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed).

RXRα Reporter Assay

This assay is performed similarly to the PPARγ assay but using an RXRα expression vector and a suitable RXRα-responsive reporter construct.[8][9] This will help determine if the compound has any activity on the heterodimerization partner of PPARγ.

Materials and Protocol:

Follow the same protocol as for the PPARγ reporter assay, but substitute the PPARγ expression vector with an RXRα expression vector and the PPRE-luciferase reporter with an RXRα-responsive luciferase reporter. 9-cis-Retinoic Acid can be used as a positive control.[8]

COX-2 Inhibition Assay (Fluorometric)

This in vitro assay measures the ability of this compound to inhibit the activity of purified human recombinant COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[10]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)[10]

  • This compound (test compound)

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

COX2_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare reagents and compound dilutions Start->Prepare_Reagents Add_Inhibitors Add test compound, positive control, or vehicle to wells Prepare_Reagents->Add_Inhibitors Add_Enzyme Add COX-2 enzyme and reaction mix to wells Add_Inhibitors->Add_Enzyme Incubate_10min Pre-incubate for 10 minutes at 37°C Add_Enzyme->Incubate_10min Initiate_Reaction Initiate reaction with Arachidonic Acid Incubate_10min->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze data and calculate % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 4: COX-2 Inhibition Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare serial dilutions of the test compound and the positive control (Celecoxib) in COX Assay Buffer.

  • Assay Plate Setup: Add the test compound dilutions, positive control, and vehicle control to the wells of a 96-well white opaque plate.

  • Enzyme Addition: Add the COX-2 enzyme and the reaction mix (containing COX Probe and Cofactor) to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

Data Analysis:

  • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Slope of vehicle control - Slope of compound) / Slope of vehicle control] x 100

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of this compound on a relevant cell line (e.g., HepG2 for hepatotoxicity). The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12]

Materials:

  • HepG2 or other suitable cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plate

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the positive control for 24-48 hours. Include vehicle-only wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the CC50 value (the concentration at which 50% of cell viability is lost).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Activity of this compound

AssayEndpointThis compoundPositive Control (Name)Positive Control Value
PPARγ Reporter AssayEC50 (µM)Insert ValueRosiglitazoneInsert Value
RXRα Reporter AssayEC50 (µM)Insert Value9-cis-Retinoic AcidInsert Value
COX-2 Inhibition AssayIC50 (µM)Insert ValueCelecoxibInsert Value
Cytotoxicity Assay (HepG2)CC50 (µM)Insert ValueDoxorubicinInsert Value

Note: All experiments should be performed in triplicate, and the data should be presented as mean ± standard deviation.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on key nuclear receptors and inflammatory enzymes, researchers can gain valuable insights into its potential therapeutic applications and guide further drug development efforts. It is recommended to perform these assays as a screening cascade, starting with the primary target (PPARγ) and then proceeding to secondary targets and safety profiling.

References

Application Notes and Protocols for the Derivatization of 2-(Pyrimidin-2-yloxy)benzoic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid is a versatile scaffold in medicinal chemistry, combining the structural features of a pyrimidine ring, an ether linkage, and a benzoic acid moiety. This unique combination offers multiple points for chemical modification, making it an excellent candidate for the generation of compound libraries for structure-activity relationship (SAR) studies. Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic derivatization of the this compound core allows for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on modifications of the carboxylic acid group and the pyrimidine and benzoic acid rings. These protocols are intended for researchers, scientists, and drug development professionals engaged in SAR studies.

Key Derivatization Strategies

The derivatization of this compound can be approached by modifying three key regions of the molecule:

  • Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of functional groups, such as esters and amides, to probe interactions with the target protein and modulate physicochemical properties like solubility and cell permeability.

  • Benzoic Acid Ring: Substitution on the aromatic ring can influence electronic properties and provide additional interaction points with the target. Halogenation of this ring can also serve as a handle for further modifications via cross-coupling reactions.

  • Pyrimidine Ring: Modification of the pyrimidine ring can significantly impact the molecule's interaction with the biological target. Introduction of substituents can alter the hydrogen bonding capacity and overall topology of the molecule.

Hypothetical Structure-Activity Relationship Data

For the purpose of these application notes, we will consider a hypothetical SAR study of this compound derivatives as inhibitors of a fictional kinase, "Kinase X." The following tables summarize quantitative data for various derivatives, illustrating how structural modifications can influence inhibitory activity.

Table 1: Derivatization of the Carboxylic Acid Group

Compound IDRR'IC₅₀ (nM) for Kinase X
1a (Parent) H-1250
1b CH₃-850
1c CH₂CH₃-720
1d -Benzyl450
1e -4-Fluorobenzyl280
1f -Cyclohexyl980

Table 2: Substitution on the Benzoic Acid Ring

Compound IDRIC₅₀ (nM) for Kinase X
2a (Parent) H1250
2b 4-Fluoro980
2c 5-Chloro750
2d 4-Methoxy1500
2e 5-Trifluoromethyl620

Table 3: Substitution on the Pyrimidine Ring

Compound IDRIC₅₀ (nM) for Kinase X
3a (Parent) H1250
3b 4-Methyl1100
3c 5-Chloro890
3d 4,6-Dimethyl1350
3e 4-Amino950

Experimental Protocols

The following are detailed protocols for the synthesis of key derivatives of this compound.

Protocol 1: Synthesis of this compound Amide Derivatives (e.g., Compound 1d)

This protocol describes a standard amide coupling reaction using HATU as the coupling agent.

Materials:

  • This compound

  • Benzylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: Synthesis of this compound Ester Derivatives (e.g., Compound 1b)

This protocol details a Fischer-Speier esterification.

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in methanol (10-20 volumes).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq).

  • Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the methyl ester.[3]

Protocol 3: Synthesis of Substituted Pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl derivative from a halogenated precursor. This requires prior synthesis of a halogenated this compound, for example, 2-((5-bromopyrimidin-2-yl)oxy)benzoic acid.

Materials:

  • 2-((5-Bromopyrimidin-2-yl)oxy)benzoic acid methyl ester (prepared separately)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 2-((5-bromopyrimidin-2-yl)oxy)benzoic acid methyl ester (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • The resulting ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

Visualizations

The following diagrams illustrate the experimental workflow for derivatization and a hypothetical signaling pathway that could be targeted by these compounds.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for SAR cluster_evaluation Biological Evaluation start 2-Hydroxybenzoic Acid + 2-Chloropyrimidine core This compound start->core Base-mediated Etherification amide Amide Derivatives core->amide Amide Coupling (Protocol 1) ester Ester Derivatives core->ester Esterification (Protocol 2) suzuki Biaryl Derivatives (via Suzuki Coupling) core->suzuki Halogenation then Suzuki Coupling (Protocol 3) assay Kinase X Inhibition Assay amide->assay ester->assay suzuki->assay sar Structure-Activity Relationship Analysis assay->sar

Caption: Experimental workflow for the synthesis and derivatization of this compound for SAR studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase_x Kinase X receptor->kinase_x Activation downstream Downstream Effector (e.g., MAP Kinase) kinase_x->downstream Phosphorylation transcription Transcription Factor Activation downstream->transcription inhibitor 2-(Pyrimidin-2-yloxy)benzoic Acid Derivative inhibitor->kinase_x Inhibition gene_expression Gene Expression (Proliferation, Angiogenesis) transcription->gene_expression

Caption: Hypothetical signaling pathway targeted by this compound derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the large-scale synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid, a key intermediate in pharmaceutical research. The protocols are based on established chemical principles and analogous syntheses, offering a guide for scaling up production.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. Notably, derivatives of this molecule have been investigated as experimental drugs targeting critical signaling pathways, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.[1] The synthesis of this scaffold on a large scale is crucial for further research and development. This document outlines a potential large-scale synthetic route, purification strategies, and relevant biological context.

Synthetic Route

The most plausible and scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a salicylic acid derivative and an activated pyrimidine. A general representation of this synthesis is the reaction of a 2-halopyrimidine or a 2-sulfonylpyrimidine with 2-hydroxybenzoic acid (salicylic acid) in the presence of a base.

Key Reaction

The core reaction is the etherification of salicylic acid with a suitable 2-substituted pyrimidine. A 2-chloropyrimidine or a 2-methylsulfonylpyrimidine are common choices for the pyrimidine component due to the good leaving group ability of the chloride and methylsulfinate ions, respectively.

Diagram of the General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate Product cluster_purification Purification cluster_final_product Final Product A 2-Hydroxybenzoic Acid (Salicylic Acid) C Base (e.g., K2CO3, KOH) Solvent (e.g., DMF, Toluene) Heat A->C B 2-Chloropyrimidine or 2-Methylsulfonylpyrimidine B->C D Crude this compound C->D E Recrystallization or Chromatography D->E F Pure this compound E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are representative and may require optimization for specific large-scale equipment and conditions.

Protocol 1: Synthesis via 2-Chloropyrimidine

This protocol is adapted from general procedures for SNAr reactions involving 2-halopyrimidines.

Materials:

  • 2-Hydroxybenzoic acid

  • 2-Chloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl), 1M solution

  • Brine solution

Equipment:

  • Large-scale glass reactor with overhead stirring, temperature control, and reflux condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a large-scale reactor, add 2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide (DMF, 10 L/kg of 2-hydroxybenzoic acid).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloropyrimidine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify to pH 3-4 with 1M HCl.

  • The crude product will precipitate. Filter the solid and wash with water.

  • Dissolve the crude solid in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Purification Protocol: Large-Scale Recrystallization

Purification of the final product is critical to meet pharmaceutical standards. Recrystallization is a common and effective method for purifying solid organic compounds.

Procedure:

  • Transfer the crude this compound to a clean, appropriately sized reactor.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) to dissolve the solid completely.

  • Once dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Filter the purified crystals and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum at a temperature below their melting point.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. These are illustrative and will vary based on specific reaction conditions and scale.

Table 1: Reaction Parameters for Synthesis

ParameterConditionNotes
Reactants 2-Hydroxybenzoic acid, 2-ChloropyrimidineStoichiometry should be optimized.
Base Potassium Carbonate (K₂CO₃)Other bases like KOH or NaH can be used.
Solvent Dimethylformamide (DMF)Toluene with a phase-transfer catalyst is an alternative.
Temperature 80-100 °CHigher temperatures may be needed but can lead to side products.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.

Table 2: Purity and Yield Data (Illustrative)

StageYield (%)Purity (by HPLC) (%)
Crude Product 80-9085-95
After Recrystallization 65-75>98

Safety Information

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all operations in a well-ventilated area or fume hood.

  • This compound and its precursors: May cause skin and eye irritation. Harmful if swallowed. Avoid breathing dust.

  • Dimethylformamide (DMF): Is a reproductive toxin. Handle with extreme care.

  • Potassium Carbonate: Is a mild irritant.

Consult the Safety Data Sheet (SDS) for each chemical before use.

Signaling Pathway: Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Derivatives of this compound have been identified as ligands for PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression.

Diagram of the PPARγ Signaling Pathway

G cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Complex cluster_dna DNA Binding cluster_transcription Gene Transcription cluster_response Cellular Response Ligand 2-(Pyrimidin-2-yloxy)benzoic acid derivative PPARg PPARγ Ligand->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE binds to Gene Target Gene Transcription PPRE->Gene regulates Response Metabolic Regulation Anti-inflammatory Effects Gene->Response

Caption: Simplified PPARγ signaling pathway activated by a ligand.

Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1] This binding regulates the transcription of genes involved in various cellular processes, including lipid and glucose metabolism, and inflammation.[2] The activation of PPARγ is a therapeutic target for conditions such as type 2 diabetes.[2]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Pyrimidin-2-yloxy)benzoic acid is a molecule of interest in pharmaceutical and chemical research, incorporating both a benzoic acid and a pyrimidine functional group.[1] Accurate and reliable quantitative analysis of this compound is crucial for various stages of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture.[2][3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

The developed method leverages a C18 stationary phase and a gradient elution with a mobile phase consisting of an acidic buffer and an organic modifier. This approach is well-suited for the analysis of aromatic carboxylic acids and pyrimidine derivatives, ensuring good retention and peak shape.[2][5] The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in a variety of laboratory settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for understanding the chromatographic behavior of the molecule and for developing a suitable analytical method.

PropertyValueSource
Molecular FormulaC11H8N2O3[6]
Molecular Weight216.19 g/mol [6]
CAS Number160773-23-9[6]

Note: Experimentally determined pKa, logP, and UV absorption maximum are recommended for precise method optimization.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (98% purity or higher)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)

2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data acquisition and processing software

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-13 min: 80-30% B13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 15 minutes

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters

For regulatory purposes, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile B Select Column (e.g., C18, C8) A->B C Select Mobile Phase (ACN vs. MeOH) B->C D Select Buffer/pH (Formic Acid vs. Phosphate) C->D E Initial Gradient Run D->E F Optimize Gradient Profile E->F Evaluate Peak Shape & Retention G Fine-tune Mobile Phase pH F->G H Optimize Column Temperature G->H I Determine Optimal Detection Wavelength H->I J Specificity I->J Finalized Method K Linearity & Range J->K L Accuracy & Precision K->L M LOD & LOQ L->M N Robustness M->N

Caption: Workflow for HPLC Method Development and Validation.

Hypothetical_Signaling_Pathway A External Stimulus B Receptor Activation A->B C Kinase Cascade B->C D Transcription Factor Activation C->D E Gene Expression D->E F Metabolic Enzyme Synthesis E->F G Metabolite Production F->G H This compound (Analyte of Interest) G->H Metabolic Product

Caption: Hypothetical pathway where the analyte is a metabolic product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between a 2-halopyrimidine (typically 2-chloropyrimidine) and a salt of salicylic acid (2-hydroxybenzoic acid). This reaction forms the key ether linkage between the pyrimidine and benzoic acid moieties.

Q2: What are the typical reaction conditions for the Ullmann condensation in this synthesis?

A2: Traditional Ullmann condensations often require high temperatures (frequently above 150 °C) and polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of salicylic acid. Copper powder or a copper(I) salt (e.g., CuI, CuBr) is used as the catalyst. Modern variations may employ ligands to facilitate the reaction at lower temperatures.

Q3: I am seeing multiple spots on my TLC after the reaction. What are the likely byproducts?

A3: Several byproducts can form during the synthesis of this compound. The most common impurities are summarized in the table below.

Common Byproducts and Their Identification

Byproduct NameChemical StructureCommon CauseIdentification Notes
Salicylic Acid2-hydroxybenzoic acidIncomplete reaction.Travels higher on TLC than the product. Can be identified by its characteristic spectroscopic data.
2-ChloropyrimidineC₄H₃ClN₂Incomplete reaction.Volatile. Can be detected by GC-MS in the crude reaction mixture.
2-HydroxypyrimidineC₄H₄N₂OHydrolysis of 2-chloropyrimidine by moisture or hydroxide ions.More polar than 2-chloropyrimidine. Can be identified by LC-MS.
PhenolC₆H₅OHDecarboxylation of salicylic acid at high temperatures.Can be detected by GC-MS. May lead to the formation of phenyl pyrimidin-2-yl ether.
Phenyl pyrimidin-2-yl etherC₁₀H₈N₂OReaction of 2-chloropyrimidine with phenol generated from decarboxylation.Similar polarity to the desired product, may co-elute. Requires careful chromatographic separation.
2,2'-BipyrimidineC₈H₆N₄Homocoupling of 2-chloropyrimidine.Less polar than the desired product. Can be identified by mass spectrometry.

Troubleshooting Guide

Problem 1: Low yield of the desired product.

  • Possible Cause 1: Incomplete reaction.

    • Solution:

      • Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.

      • Ensure the reagents are of high purity and anhydrous, as moisture can deactivate the catalyst and hydrolyze the starting material.

      • Consider using a more reactive 2-halopyrimidine, such as 2-bromopyrimidine or 2-iodopyrimidine, if starting with 2-chloropyrimidine.

      • Employ a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), to enhance the catalytic activity of copper.

  • Possible Cause 2: Degradation of starting materials or product.

    • Solution:

      • If decarboxylation is suspected due to high temperatures, attempt the reaction at a lower temperature for a longer duration. The use of ligands can often facilitate lower reaction temperatures.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Problem 2: Presence of unreacted salicylic acid in the final product.

  • Possible Cause: Insufficient amount of 2-chloropyrimidine or base.

    • Solution:

      • Use a slight excess (1.1-1.2 equivalents) of 2-chloropyrimidine.

      • Ensure at least one equivalent of a strong enough base is used to fully deprotonate the salicylic acid.

      • During workup, a basic wash (e.g., with sodium bicarbonate solution) can help remove unreacted acidic starting material. However, this may also deprotonate the product, making it water-soluble. Careful pH adjustment is crucial for separation.

Problem 3: Formation of 2-hydroxypyrimidine.

  • Possible Cause: Presence of water in the reaction mixture.

    • Solution:

      • Use anhydrous solvents and reagents. Dry the reaction flask and condenser thoroughly before use.

      • Run the reaction under a dry, inert atmosphere.

      • If using a hydroxide base, consider switching to a non-hydroxide base like potassium carbonate or sodium hydride.

Problem 4: Difficulty in purifying the product from byproducts of similar polarity.

  • Possible Cause: Formation of byproducts like phenyl pyrimidin-2-yl ether.

    • Solution:

      • Optimize the chromatographic purification. A gradient elution on silica gel, starting with a non-polar solvent system and gradually increasing the polarity, may be effective.

      • Consider recrystallization from a suitable solvent system. A mixture of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes) might be necessary to achieve good separation.

      • If the product is an acid, it can be purified by extraction into a basic aqueous solution, followed by washing the aqueous layer with an organic solvent to remove non-acidic impurities. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Illustrative Experimental Protocol for Ullmann Condensation

This protocol is a general representation and may require optimization based on specific laboratory conditions and reagent purity.

  • Reagents and Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylic acid (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF via syringe.

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.

    • Heat the reaction to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

    • Dilute the filtrate with water and acidify with 1 M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Proposed HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a higher proportion of A and gradually increase B over 20-30 minutes. A typical gradient might be 10-90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30 °C.

Visualizing Reaction and Troubleshooting Logic

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions 2-Chloropyrimidine 2-Chloropyrimidine Product This compound 2-Chloropyrimidine->Product Salicylic Acid Salicylic Acid Salicylic Acid->Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Product Heat Heat Heat->Product

Caption: General Ullmann condensation pathway for the synthesis.

Troubleshooting Workflow

G Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Check for Incomplete Reaction (TLC/HPLC) Low_Yield->Incomplete_Reaction Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Increase Time/Temp Use Ligand Check Reagent Purity Incomplete_Reaction->Optimize_Conditions Optimize_Conditions->Impure_Product Identify_Byproducts Identify Byproducts (LC-MS, NMR) Impure_Product->Identify_Byproducts Yes End End Impure_Product->End No Optimize_Purification Optimize Chromatography Recrystallization Acid-Base Extraction Identify_Byproducts->Optimize_Purification Optimize_Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

improving the solubility of 2-(Pyrimidin-2-yloxy)benzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Pyrimidin-2-yloxy)benzoic acid, focusing on strategies to improve its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: this compound is a weakly acidic molecule due to the presence of a carboxylic acid functional group (-COOH).[1] In neutral or acidic water, the molecule exists predominantly in its neutral, protonated form, which has limited ability to interact with polar water molecules, leading to poor solubility. Many new chemical entities are poorly soluble in water, which can pose significant challenges for formulation and bioavailability.[2][3][4]

Q2: How does pH impact the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent.[5] As the pH of the solution increases above the compound's pKa (the pKa of the related benzoic acid is approximately 4.2), the carboxylic acid group deprotonates to form a negatively charged carboxylate salt (-COO⁻).[6][7][8] This ionized form is significantly more polar and, therefore, more soluble in water.[5][9] For weakly acidic drugs, solubility increases as the pH rises above the pKa.[10]

Q3: What is the most straightforward method to try first for dissolving this compound for an in vitro assay?

A3: For many applications, pH adjustment is the simplest and most effective initial strategy.[3][11] By preparing a stock solution in a mild base (e.g., 0.1 M NaOH) or by adding a base dropwise to an aqueous suspension until the compound dissolves, you can create a soluble salt form. However, it is critical to ensure the final pH of the working solution is compatible with your experimental system (e.g., cell culture media, enzyme assay buffer).

Q4: My experiment is sensitive to high pH. What are some alternative solubilization strategies?

A4: If pH modification is not suitable, several other techniques can be employed:

  • Co-solvency: Using a water-miscible organic solvent can significantly increase solubility.[12][13][14] The co-solvent reduces the polarity of the aqueous system, making it more favorable for the non-polar solute.[12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex" that has a hydrophilic exterior and is more water-soluble.[15][16][17]

  • Solid Dispersions: This advanced technique involves dispersing the active pharmaceutical ingredient (API) in a solid polymer matrix.[2][18][19] This process can create an amorphous, higher-energy form of the drug that has an increased apparent solubility and dissolution rate.[18][20]

Q5: I dissolved the compound in 100% DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer. What is happening?

A5: This is a common issue known as "crashing out." While this compound may be highly soluble in a pure organic solvent like DMSO, its solubility is much lower in the final aqueous buffer, even with a small percentage of co-solvent. The final concentration of your compound in the buffer exceeds its solubility limit in that specific solvent mixture, causing it to precipitate. To avoid this, you may need to lower the final concentration, increase the percentage of co-solvent (if the experiment allows), or use an alternative solubilization method like cyclodextrin complexation.

Troubleshooting Guide

Problem EncounteredProbable CauseSuggested Solution
Compound will not dissolve in neutral buffer (e.g., PBS pH 7.4). The compound is in its poorly soluble, protonated carboxylic acid form.Increase the pH of the solution by adding a base (e.g., NaOH) dropwise until the compound dissolves. Target a pH well above the pKa (~4.2).[8]
Precipitate forms when adding a concentrated DMSO stock to aqueous media. The final concentration of the compound is above its solubility limit in the final aqueous/organic mixture.Decrease the final concentration of the compound. Increase the percentage of co-solvent in the final solution, if tolerated by the assay. Pre-warm the aqueous media before adding the stock.
The required concentration cannot be reached without using a high percentage of co-solvent, which is toxic to the cells in the assay. The solubilizing power of the chosen co-solvent is insufficient at non-toxic concentrations.Switch to a different solubilization method. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative that is often well-tolerated in cell-based assays.[8][16]
Solubility decreases over time, even after initial dissolution. The amorphous or metastable form of the compound is converting to a more stable, less soluble crystalline form. This is a common issue with solid dispersions.[2]Ensure the solid dispersion is properly formulated with a stabilizing polymer.[19] For solutions, ensure the pH remains stable and avoid temperature fluctuations that could promote crystallization.

Data Presentation: Solubility Enhancement Strategies

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventPolarityCommon Concentration RangeNotes
Dimethyl sulfoxide (DMSO)High0.1% - 5%High solubilizing power; can have biological effects and be toxic at higher concentrations.
EthanolHigh1% - 20%Commonly used, but can be toxic to cells and may affect enzyme activity.[14]
Polyethylene Glycol 400 (PEG 400)Medium5% - 40%A less toxic option, often used in oral and parenteral formulations.[12]
Propylene Glycol (PG)Medium5% - 40%Good safety profile; commonly used in a variety of formulations.[12][14]

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinCavity SizeKey Features
α-CyclodextrinSmallSuitable for smaller, linear molecules.
β-CyclodextrinMediumOften suitable for aromatic rings; limited aqueous solubility itself.[16]
γ-CyclodextrinLargeCan accommodate larger or more complex molecules.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)MediumHigh aqueous solubility and low toxicity; a very common choice for pharmaceutical applications.[16]

Experimental Protocols

Protocol 1: Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium thermodynamic solubility of a compound.[21][22]

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[23]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm PTFE syringe filter.[22]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[22]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically reported in µg/mL or µM.

Protocol 2: Preparation of an Aqueous Solution using pH Adjustment
  • Dispersion: Weigh the desired amount of this compound and add it to the target volume of purified water or buffer.

  • Titration: While stirring vigorously, add a 0.1 M NaOH solution dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: Continue adding the base until all the solid has dissolved and the solution is clear.

  • Final Adjustment: Adjust the pH to the final desired value for the experiment, ensuring it remains high enough to keep the compound in its soluble, ionized state.

Protocol 3: Preparation of a Solution using a Co-solvent
  • Initial Dissolution: Weigh the required amount of this compound and dissolve it completely in the smallest necessary volume of a pure co-solvent (e.g., DMSO). This creates a concentrated stock solution.

  • Aqueous Addition: While vortexing or stirring, slowly add the aqueous buffer to the co-solvent stock solution to achieve the final desired concentration and volume.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit has been exceeded.

Visualizations

G Diagram 1: Solubility Enhancement Workflow start Start: Compound is Insoluble ph_sensitive Is the experimental system pH-sensitive? start->ph_sensitive ph_adjust Strategy: pH Adjustment (Increase pH > 6.0) ph_sensitive->ph_adjust No cosolvent Strategy: Co-solvency (e.g., DMSO, PEG 400) ph_sensitive->cosolvent Yes end End: Soluble Formulation Achieved ph_adjust->end toxicity_check Is co-solvent toxicity a concern at the required concentration? cosolvent->toxicity_check cyclodextrin Strategy: Cyclodextrin Complexation (HP-β-CD) toxicity_check->cyclodextrin Yes toxicity_check->end No solid_dispersion Advanced Strategy: Amorphous Solid Dispersion cyclodextrin->solid_dispersion If still insufficient cyclodextrin->end G Diagram 2: Mechanism of pH-Dependent Solubilization cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) insoluble R-COOH (Protonated Form) POORLY SOLUBLE soluble R-COO⁻ + H⁺ (Ionized Salt Form) HIGHLY SOLUBLE insoluble->soluble Equilibrium Shift G Diagram 3: Cyclodextrin Inclusion Complex Formation drug Drug Molecule (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Encapsulation

References

Technical Support Center: Synthesis of 2-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid. The primary synthetic route covered is the copper-catalyzed Ullmann condensation of a 2-halopyrimidine and 2-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 2-halopyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine) with 2-hydroxybenzoic acid in the presence of a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are a 2-halopyrimidine and 2-hydroxybenzoic acid. A copper catalyst, such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder, is essential. A base, commonly potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is required to deprotonate the hydroxyl group of 2-hydroxybenzoic acid. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used.

Q3: What are some of the known challenges with the Ullmann condensation for this synthesis?

A3: The Ullmann condensation, particularly the traditional methods, can be challenging due to the need for high reaction temperatures, which can lead to side reactions and decomposition of starting materials or products.[1] Yields can sometimes be moderate or inconsistent.[1] Modern variations of the Ullmann reaction, often employing ligands, can proceed under milder conditions and offer improved yields and substrate scope.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective in accelerating Ullmann-type reactions. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[2]

Troubleshooting Guide

Low or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst - Use a fresh, high-purity copper catalyst. Copper(I) salts are generally more effective than copper(II) salts or copper metal. - Consider using a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, to stabilize the copper catalyst and improve its activity.
Insufficient Reaction Temperature - Ensure the reaction temperature is appropriate for the chosen solvent and reactants. Traditional Ullmann reactions often require temperatures above 150 °C. - If using a lower boiling point solvent, consider switching to a higher boiling point solvent like NMP or using microwave irradiation to achieve the necessary temperature.
Poor Quality of Reagents or Solvent - Use anhydrous solvents, as water can interfere with the reaction. - Ensure the purity of the 2-halopyrimidine and 2-hydroxybenzoic acid. Impurities can lead to side reactions and lower yields.
Inefficient Base - The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃), although it is more expensive. - Ensure the base is finely powdered and dry to maximize its reactivity.
Inappropriate Halogen on Pyrimidine - The reactivity of the 2-halopyrimidine follows the order I > Br > Cl. If you are using 2-chloropyrimidine and experiencing low yields, consider switching to 2-bromopyrimidine or 2-iodopyrimidine if available.[3]
Formation of Significant Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of 2-hydroxybenzoic acid Oxidative dimerization of 2-hydroxybenzoic acid.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Dehalogenation of 2-halopyrimidine Reductive dehalogenation of the starting material.- This can be promoted by high temperatures. Try to lower the reaction temperature if possible, perhaps by using a more active catalyst system or microwave heating.
Formation of other isomers Reaction at other positions on the pyrimidine or benzoic acid rings.- This is less common for this specific reaction but can occur. Confirm the structure of your product using analytical techniques like NMR spectroscopy.
Product Purification Issues
Problem Potential Cause Suggested Solution
Difficulty in removing copper catalyst Residual copper salts in the crude product.- After the reaction, quench the mixture with an aqueous solution of a chelating agent like EDTA or ammonium chloride to complex with the copper ions, making them more soluble in the aqueous phase during workup. - Thoroughly wash the organic extracts with water or brine.
Product is an oil or difficult to crystallize Presence of impurities.- Attempt to purify the crude product by column chromatography on silica gel. - Try different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes or heptane) may be effective.

Data Presentation

Table 1: Effect of Copper Catalyst on Diaryl Ether Yield (Model Reaction)

Reaction Conditions: 2-bromonaphthalene (1.0 mmol), p-cresol (1.2 mmol), K₂CO₃ (2.0 mmol), Toluene (3 mL), 100 °C, 24 h.

EntryCopper Catalyst (5 mol%)LigandYield (%)
1CuIPPh₃58.3
2CuBrPPh₃55.1
3CuClPPh₃49.8
4CuI(PPh₃)₃-6.2
5CuBr(PPh₃)₃-7.0
6CuCl(PPh₃)₃-4.5

Data adapted from a study on a model Ullmann coupling reaction and may not be directly representative of the synthesis of this compound but provides a useful comparison of catalyst activity.[4]

Table 2: Influence of Base on Diaryl Ether Yield (Model Reaction)

Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), N,N-dimethylglycine (10 mol%), MeCN (3 mL), 80 °C, 24 h.

EntryBase (2.0 equiv)Conversion (%)
1K₃PO₄>95
2Cs₂CO₃>95
3K₂CO₃85
4Na₂CO₃<5
5Et₃N<5

Data from a study on the synthesis of electron-rich diaryl ethers. This highlights the significant impact of the choice of base on reaction efficiency.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Ullmann Condensation:

Materials:

  • 2-chloropyrimidine

  • 2-hydroxybenzoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Add 2-chloropyrimidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_HP 2-Hydroxybenzoic Acid Phenoxide Phenoxide Intermediate 2_HP->Phenoxide Deprotonation 2_CP 2-Chloropyrimidine Oxidative_Addition Oxidative Addition Complex 2_CP->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Phenoxide CuI Cu(I) Catalyst Cu_Phenoxide Copper(I) Phenoxide CuI->Cu_Phenoxide Phenoxide->Cu_Phenoxide Cu_Phenoxide->Oxidative_Addition Product This compound Oxidative_Addition->Product Reductive Elimination Byproducts Byproducts (e.g., KCl, CuI regenerated) Oxidative_Addition->Byproducts Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality & Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Optimize_Catalyst Optimize Catalyst System Check_Reagents->Optimize_Catalyst If reagents are pure Optimize_Base Optimize Base Check_Conditions->Optimize_Base Optimize_Temp Optimize Temperature/Heating Check_Conditions->Optimize_Temp If conditions are correct Purification Review Purification Method Analyze_Side_Products->Purification If impurities are present Success Yield Improved Optimize_Catalyst->Success Optimize_Base->Success Optimize_Temp->Success Purification->Success Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield Increases (up to a point) Side_Reactions Side Reactions Temperature->Side_Reactions Increases Base_Strength Base Strength Base_Strength->Yield Increases Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Increases Reaction_Time Reaction Time Reaction_Time->Yield Increases (plateaus) Side_Reactions->Yield Decreases

References

Technical Support Center: Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental procedures to help you navigate the complexities of pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Biginelli reaction?

A1: The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is prone to several side reactions. The most frequently encountered include the formation of Hantzsch-type 1,4-dihydropyridines (DHPs), N-acylurea byproducts, and Knoevenagel condensation products.[1]

Q2: I obtained a highly fluorescent yellow byproduct in my Biginelli reaction. What is it and how can I avoid it?

A2: This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction becomes significant at higher temperatures where urea can decompose to ammonia. Two equivalents of the β-ketoester then react with the aldehyde and ammonia, competing with the desired Biginelli pathway. To minimize DHP formation, it is recommended to run the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[1]

Q3: My Pinner synthesis is yielding a complex mixture of byproducts. What are the likely culprits?

A3: Common side reactions in the Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization. The purity of the amidine salt is a critical factor; it is often hygroscopic and can hydrolyze, leading to unwanted byproducts.[1]

Q4: How can I confirm the presence of an N-acylurea byproduct in my reaction mixture?

A4: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1] For example, you would expect to see signals corresponding to the acyl group and the urea moiety, but the overall structure will not be cyclized.

Q5: What is a Knoevenagel condensation product and how does it form in the context of pyrimidine synthesis?

A5: The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, such as a β-ketoester. In the Biginelli reaction, this can be a competing pathway where the aldehyde reacts directly with the β-ketoester to form an α,β-unsaturated dicarbonyl compound. This side reaction can be minimized by carefully selecting the catalyst and optimizing the reaction conditions to favor the formation of the N-acyliminium ion intermediate of the Biginelli pathway.

Troubleshooting Guides

Problem: Low Yield in Pyrimidine Synthesis

Low yields are a common frustration in pyrimidine synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Is your starting material pure?

  • Aldehydes: Can oxidize to carboxylic acids over time. Use freshly distilled or purified aldehydes.

  • β-Ketoesters: Can undergo hydrolysis. Ensure your ester is pure and dry.

  • Urea/Amidines: Can be hygroscopic. Dry them before use and handle them in a moisture-free environment.

Are your reaction conditions optimal?

  • Catalyst: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. The concentration of the catalyst is also crucial; too little may result in an incomplete reaction, while too much can sometimes promote side reactions.

  • Temperature: Too low a temperature can lead to a slow or stalled reaction, while excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product, and can favor the formation of side products like Hantzsch dihydropyridines in the Biginelli reaction.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

Is your work-up procedure efficient?

  • Ensure the pH during extraction is appropriate for your product to avoid it partitioning into the aqueous layer.

  • Check all aqueous layers and filter cakes for any precipitated product.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_sm Verify Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Review Reaction Conditions (Catalyst, Temp, Time) check_sm->check_conditions Materials OK optimize_sm Purify/Dry Starting Materials check_sm->optimize_sm Impure/Incorrect Stoichiometry check_workup Evaluate Work-up Procedure check_conditions->check_workup Conditions OK optimize_conditions Optimize Catalyst, Temp, or Reaction Time check_conditions->optimize_conditions Suboptimal Conditions optimize_workup Adjust pH, Check Aqueous Layers check_workup->optimize_workup Product Loss Detected success Improved Yield check_workup->success Work-up OK optimize_sm->check_sm optimize_conditions->check_conditions optimize_workup->check_workup

Caption: A logical workflow for troubleshooting low reaction yields.

Problem: Presence of Multiple Spots on TLC

The appearance of multiple spots on a TLC plate indicates the formation of side products. This guide will help you identify and minimize their formation.

Common Side Products in Biginelli Synthesis:

  • Hantzsch Dihydropyridine: Often appears as a fluorescent spot. Lowering the reaction temperature can mitigate its formation.[1]

  • N-Acylurea: A non-cyclized intermediate. Its formation can sometimes be suppressed by carefully controlling stoichiometry and catalyst.

  • Knoevenagel Product: The result of direct condensation between the aldehyde and β-ketoester. Catalyst choice is key to minimizing this byproduct.

Common Side Products in Pinner Synthesis:

  • Self-condensation Product: Arises from the 1,3-dicarbonyl compound reacting with itself, especially under strong basic conditions.

  • Hydrolysis Products: Due to the presence of water. Running the reaction under strictly anhydrous conditions is crucial.[1]

  • Incomplete Cyclization: Intermediates that have not fully cyclized. The addition of a catalytic amount of acid can help drive the final cyclization and dehydration steps.[1]

Logical Diagram for Managing Side Reactions

Side_Reaction_Management start Multiple Spots on TLC identify Identify Side Product(s) (NMR, MS, Literature) start->identify biginelli Biginelli Reaction? identify->biginelli pinner Pinner Reaction? identify->pinner hantzsch Hantzsch DHP? (Fluorescent) biginelli->hantzsch Yes acylurea N-Acylurea? biginelli->acylurea Yes knoevenagel Knoevenagel? biginelli->knoevenagel Yes self_cond Self-Condensation? pinner->self_cond Yes hydrolysis Hydrolysis? pinner->hydrolysis Yes incomplete Incomplete Cyclization? pinner->incomplete Yes sol_hantzsch Lower Temperature hantzsch->sol_hantzsch sol_acylurea Adjust Stoichiometry/ Catalyst acylurea->sol_acylurea sol_knoevenagel Optimize Catalyst knoevenagel->sol_knoevenagel sol_self_cond Optimize Base self_cond->sol_self_cond sol_hydrolysis Ensure Anhydrous Conditions hydrolysis->sol_hydrolysis sol_incomplete Add Catalytic Acid incomplete->sol_incomplete

Caption: A logical approach to identifying and mitigating side reactions.

Data Presentation

The choice of catalyst and reaction conditions can significantly impact the yield of the desired pyrimidine derivative and the formation of side products. The following tables summarize quantitative data from various studies on the Biginelli reaction to guide your optimization efforts.

Table 1: Effect of Different Catalysts on the Biginelli Reaction Yield

CatalystTime (h)Yield (%)
No Catalyst24<10
HCl1840-60
Yb(OTf)₃2>90
FeCl₃485-95
InCl₃1.5>90
Montmorillonite-KSF190-98

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Reaction Conditions on a Model Biginelli Reaction (Synthesis of 4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one)

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEthanolReflux1855
Yb(OTf)₃AcetonitrileReflux292
FeCl₃·6H₂ONone1000.595
Bi(OTf)₃EthanolReflux488
LiClO₄AcetonitrileReflux590

Experimental Protocols

Key Experiment 1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol describes a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using a Lewis acid catalyst.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (15 mmol)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Solvent (e.g., acetonitrile or ethanol)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea, and the Lewis acid catalyst.

  • Add the solvent and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Key Experiment 2: Synthesis of a Substituted Pyrimidine via the Pinner Reaction

This protocol provides a general method for the synthesis of a substituted pyrimidine from a 1,3-dicarbonyl compound and an amidine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the base in anhydrous ethanol.

  • Add the amidine hydrochloride to the solution and stir for 15 minutes at room temperature.

  • Add the 1,3-dicarbonyl compound dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Reaction Mechanisms

Biginelli vs. Hantzsch Reaction Pathways

The Biginelli and Hantzsch reactions are competing pathways that can occur under similar conditions. The key determinant is the nucleophile that attacks the initial aldehyde-derived intermediate.

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel BetaKetoester β-Ketoester Biginelli_Intermediate Open-Chain Intermediate BetaKetoester->Biginelli_Intermediate BetaKetoester->Knoevenagel Enamine Enamine BetaKetoester->Enamine Urea Urea Urea->Acyliminium Ammonia Ammonia (from Urea decomposition) Ammonia->Enamine Acyliminium->Biginelli_Intermediate DHPM Dihydropyrimidinone (DHPM) Biginelli_Intermediate->DHPM Hantzsch_Intermediate 1,5-Dicarbonyl Intermediate Knoevenagel->Hantzsch_Intermediate Enamine->Hantzsch_Intermediate DHP Dihydropyridine (DHP) Hantzsch_Intermediate->DHP

Caption: Competing reaction pathways in the Biginelli synthesis.

Mechanism of N-Acylurea Formation

N-acylurea byproducts can form through the reaction of the β-ketoester with urea in a competing pathway, especially if the cyclization step of the Biginelli reaction is slow.

Acylurea_Formation Urea Urea Acylurea_Intermediate Tetrahedral Intermediate Urea->Acylurea_Intermediate Nucleophilic Attack BetaKetoester β-Ketoester BetaKetoester->Acylurea_Intermediate NAcylurea N-Acylurea Byproduct Acylurea_Intermediate->NAcylurea Elimination of H₂O

Caption: Formation of N-acylurea as a side product.

References

Technical Support Center: Purification of 2-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Pyrimidin-2-yloxy)benzoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often stem from the synthetic route, typically a Williamson ether synthesis. These can include:

  • Unreacted starting materials: 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) and 2-hydroxybenzoic acid.

  • Side-reaction products: Products arising from competing elimination reactions, especially if secondary or tertiary alkyl halides are involved in analogous syntheses.[1]

  • Hydrolysis products: Cleavage of the ether linkage can lead to the formation of 2-hydroxypyrimidine and 2-hydroxybenzoic acid, particularly if the reaction or work-up is performed under harsh acidic or basic conditions.[2][3][4][5]

  • Polymeric materials: Some starting materials, like 2-lithiopyrimidine, are known to be unstable and can polymerize, leading to complex impurity profiles.

Q2: My purified product shows a persistent yellow or brownish color. What is the likely cause?

A2: A persistent color can be due to trace amounts of highly conjugated impurities or residual catalyst if used in the synthesis. Thorough washing and potentially treatment with activated charcoal during recrystallization can help remove these chromophores.

Q3: During acid-base extraction, my product precipitates as an oil when I acidify the basic aqueous layer. What should I do?

A3: "Oiling out" can happen if the product concentration is too high or the solution is cooled too quickly. To induce crystallization, try the following:

  • Dilute the aqueous solution before acidification.

  • Cool the solution slowly to room temperature, followed by placing it in an ice bath.

  • Scratch the inside of the flask with a glass stirring rod at the liquid-air interface.

  • If available, add a seed crystal of pure this compound.

Q4: I am seeing significant streaking of my compound on the TLC plate. How can I resolve this?

A4: Streaking of nitrogen-containing heterocyclic compounds like your product is common on silica gel TLC plates. This is often due to the interaction of basic nitrogen atoms with the acidic silica. Adding a small amount of a modifier to your mobile phase, such as acetic acid or triethylamine (typically 0.1-1%), can often resolve this issue by protonating the silanol groups or the basic sites on your compound, respectively.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery - The chosen solvent is too good at room temperature.- Too much solvent was used.- Premature crystallization during hot filtration.- Test different solvents or solvent mixtures. An ideal solvent should show high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Oiling Out Instead of Crystallization - Supersaturation of the solution.- Cooling the solution too rapidly.- Re-heat the solution to redissolve the oil and add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a seed crystal to induce crystallization.
Product and Impurities Co-crystallize - The solubility profiles of the product and impurity are too similar in the chosen solvent.- Select a different recrystallization solvent or solvent system.- Consider a preliminary purification step, such as acid-base extraction or column chromatography, to remove the problematic impurity.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your product.- Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Streaking or Tailing of the Product Band - Interaction of the basic pyrimidine nitrogen with the acidic silica gel.- Add a small percentage (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase.
Cracked or Channeled Column Bed - Improper packing of the silica gel.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the purification process.

Data Presentation

Table 1: Comparison of Purification Techniques for Pyrimidinyloxy Benzoic Acid Analogs
Purification MethodTypical PurityTypical YieldNotes
Recrystallization>99.0%[6]30-70%Yield is highly dependent on the chosen solvent and the initial purity of the crude material. A reported recrystallization of a similar compound from ethyl acetate gave >99.0% purity with a 30% yield.[6]
Column Chromatography>98%50-80%Can be effective for removing impurities with different polarities. Yield can be higher than recrystallization if optimized.
Acid-Base ExtractionVariable>90% (for recovery)Primarily a work-up or pre-purification step to remove acidic or basic impurities. Purity of the isolated product will depend on the nature of the neutral impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product. The addition of 0.5% acetic acid can improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No Insoluble Impurities hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry pure Pure Crystals dry->pure troubleshooting_tree start Low Purity After Initial Purification check_impurities Identify Impurities (TLC, NMR, LC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm side_products Side-Products or Colored Impurities? unreacted_sm->side_products No re_extract Perform Acid-Base Extraction unreacted_sm->re_extract Yes re_column Repeat Column Chromatography (Optimized Mobile Phase) side_products->re_column Yes (Polarity Difference) charcoal Recrystallize with Activated Charcoal side_products->charcoal Yes (Colored) re_recrystallize Recrystallize from Alternative Solvent re_column->re_recrystallize

References

stability of 2-(Pyrimidin-2-yloxy)benzoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-(Pyrimidin-2-yloxy)benzoic acid. It is intended for researchers, scientists, and drug development professionals to aid in designing and troubleshooting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For routine laboratory use and long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, temperatures of 2-8°C are advisable to minimize the potential for degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains an ether linkage and a carboxylic acid group, this compound is potentially susceptible to hydrolytic, oxidative, and photolytic degradation.

  • Hydrolysis: The ether bond may be cleaved under acidic or basic conditions, potentially yielding 2-hydroxypyrimidine and salicylic acid.

  • Oxidation: The aromatic rings could be susceptible to oxidation, leading to the formation of hydroxylated byproducts or ring-opened products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly as the pyrimidine and benzoic acid moieties can absorb light.

Q3: How can I initiate a stability study for this compound?

A3: A forced degradation study is the recommended starting point to understand the intrinsic stability of this compound.[1][2] This involves subjecting the compound to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[2][3] The results will help identify potential degradants and establish a stability-indicating analytical method.[2]

Q4: What is a stability-indicating analytical method and why is it important?

A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. It should be able to separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Troubleshooting Guide

Q1: I am observing a significant loss of the parent compound in my control sample during a stability study. What could be the cause?

A1: Unexpected degradation in a control sample could be due to several factors:

  • Inappropriate Storage: Ensure the control sample is stored under the recommended conditions (cool, dry, dark).

  • Contamination: The sample or the storage container may be contaminated with reactive species.

  • Solvent Effects: The solvent used to prepare the sample may be causing degradation. Consider the stability of the compound in the chosen solvent system.

Q2: My HPLC analysis shows a loss of the main peak, but I don't see any major degradation peaks. What should I do?

A2: This issue, often referred to as a "mass balance" problem, can arise from several sources:

  • Degradants Not Detected: The degradation products may not be chromophoric at the detection wavelength used for the parent compound. A photodiode array (PDA) detector can be used to screen for peaks at other wavelengths.

  • Insoluble Degradants: The degradation products might be insoluble in the mobile phase and precipitate in the sample vial or on the column.

  • Volatile Degradants: The degradation products could be volatile and lost during sample preparation or analysis.

  • Degradants Retained on the Column: Some degradation products may be strongly retained on the HPLC column. A thorough column wash after each run is recommended.

Q3: The results from my photostability study are not reproducible. What could be the reason?

A3: Inconsistent photostability results can be due to:

  • Inconsistent Light Exposure: Ensure that the light source and the distance of the samples from the source are consistent for all experiments. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]

  • Sample Preparation: The physical form of the sample (e.g., solid powder vs. solution) can significantly affect photostability. Ensure consistent sample preparation.

  • Packaging: The type of container (e.g., clear vs. amber glass) will impact light exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. A concentration of 1 mg/mL of the compound in a suitable solvent is recommended.

1. Acid Hydrolysis:

  • Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
  • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
  • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
  • Withdraw aliquots at 0, 2, 6, 12, and 24 hours for analysis.

4. Thermal Degradation:

  • Expose the solid compound to a dry heat of 80°C for 48 hours.
  • Sample at 0, 24, and 48 hours, dissolve in a suitable solvent, and analyze.

5. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m²).[4]
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze both the exposed and control samples after the exposure period.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a template method that should be optimized for the specific compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-35 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound). A PDA detector is recommended to monitor for all potential degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The following tables present hypothetical data from a forced degradation study of this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)Assay of Parent Compound (%)Number of Degradation Products
0.1 M HCl (60°C)2485.22
0.1 M NaOH (60°C)2478.93
3% H₂O₂ (RT)2492.51
Thermal (80°C)4898.11
Photolytic-90.72

Table 2: Chromatographic Purity Data under Stress Conditions

Stress ConditionParent Peak Area (%)Total Impurity Area (%)Mass Balance (%)
Initial (T=0)99.80.2100.0
0.1 M HCl (24h)85.214.599.7
0.1 M NaOH (24h)78.920.899.7
3% H₂O₂ (24h)92.57.399.8
Thermal (48h)98.11.899.9
Photolytic90.79.199.8

Visualizations

G Figure 1: General Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H2O2, RT) prep->ox therm Thermal Stress (e.g., 80°C, solid) prep->therm photo Photolytic Stress (ICH Q1B) prep->photo hplc Analyze by Stability-Indicating HPLC-UV/PDA Method acid->hplc base->hplc ox->hplc therm->hplc photo->hplc char Characterize Degradation Products (e.g., LC-MS) hplc->char report Summarize Data and Identify Degradation Pathways char->report

Caption: General workflow for conducting a forced degradation study.

G Figure 2: Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (Light) parent This compound salicylic Salicylic Acid parent->salicylic Ether Cleavage hydroxypyrimidine 2-Hydroxypyrimidine parent->hydroxypyrimidine Ether Cleavage hydroxylated Hydroxylated Derivatives parent->hydroxylated Ring Oxidation n_oxide N-Oxides parent->n_oxide N-Oxidation rearranged Rearrangement Products parent->rearranged Photochemical Reaction

Caption: Potential degradation pathways for this compound.

G Figure 3: Troubleshooting Out-of-Specification (OOS) Results start OOS Result Observed check_method Is the analytical method validated? start->check_method check_cal Is instrument calibration correct? check_method->check_cal Yes invalid_oos OOS is invalid check_method->invalid_oos No check_sample Was sample preparation correct? check_cal->check_sample Yes check_cal->invalid_oos No retest Retest sample check_sample->retest Yes check_sample->invalid_oos No investigate_root Investigate root cause of degradation valid_oos OOS is valid investigate_root->valid_oos no_issue No assignable cause found retest->no_issue no_issue->investigate_root

Caption: Decision tree for troubleshooting out-of-specification stability results.

References

optimizing reaction conditions for 2-(Pyrimidin-2-yloxy)benzoic acid synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(Pyrimidin-2-yloxy)benzoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method is a copper-catalyzed Ullmann condensation. This reaction involves the nucleophilic aromatic substitution of a halogen on the pyrimidine ring with a hydroxyl group from a benzoic acid derivative. The typical reactants are 2-chloropyrimidine and salicylic acid (2-hydroxybenzoic acid).

Q2: What are the essential reagents for this synthesis?

A2: The key components for a successful synthesis include:

  • Aryl Halide: 2-chloropyrimidine.

  • Nucleophile: Salicylic acid.

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is often used to facilitate the reaction.[1]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is required to deprotonate the hydroxyl group.[2]

  • Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used.[2][3]

Q3: What is the optimal temperature range for this reaction?

A3: The reaction temperature generally ranges from 80°C to 120°C.[2] Modern protocols that utilize specific ligands may allow for milder conditions, potentially as low as 40°C.[1] It is crucial to optimize the temperature, as excessively high temperatures can lead to byproduct formation and decomposition, while low temperatures may result in a sluggish or incomplete reaction.[1][3]

Q4: How does the choice of solvent impact the reaction?

A4: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction. High-boiling polar aprotic solvents like DMF and DMSO are preferred. In some optimizations of Ullmann couplings, switching from DMF to DMSO has been shown to significantly increase product yield.[3]

Q5: Are there any alternative synthetic strategies?

A5: Yes, other routes exist. One method involves the oxidation of a 2-(pyrimidin-2-yloxy)benzaldehyde intermediate to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).[2] Another innovative approach uses the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low product yield is the most frequent challenge. The following decision tree and table summarize potential causes and solutions.

G start Problem: Low Yield cause1 Inactive Catalyst start->cause1 Check Catalyst cause2 Suboptimal Temperature start->cause2 Check Temp. cause3 Incorrect Solvent/Base start->cause3 Check Solvent/ Base cause4 Reagent Quality/ Anhydrous Conditions start->cause4 Check Conditions sol1 Use fresh, high-purity Cu(I) salt (e.g., CuI). Consider adding a ligand (e.g., phenanthroline). cause1->sol1 Solution sol2 Incrementally increase temperature if no reaction. Lower temperature if decomposition is observed. Optimal range is often 80-120°C. cause2->sol2 Solution sol3 Screen solvents (e.g., DMF vs. DMSO). Ensure base is finely powdered and anhydrous. cause3->sol3 Solution sol4 Use anhydrous solvents. Ensure glassware is oven-dried. Purify starting materials if necessary. cause4->sol4 Solution

Caption: Troubleshooting decision tree for low product yield.

Potential Cause Suggested Solutions Citations
Inactive Catalyst The copper source may be oxidized. The active species is typically Cu(I). Use a fresh, high-purity copper(I) salt like CuI. Consider screening different copper sources (CuBr, Cu₂O).[1]
Inappropriate Ligand For challenging substrates, ligands can stabilize the catalyst. Screen ligands such as phenanthrolines or N-methylglycine.[1]
Reaction Temperature Too Low/High If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature. A typical starting range is 80-120°C.[1][3]
Poor Solvent Choice The choice of solvent can dramatically affect yield. Consider screening high-boiling polar aprotic solvents. DMSO has been shown to be superior to DMF in some cases.[3]
Ineffective Base The base may be weak or not fully accessible. Use a strong, anhydrous base (e.g., K₂CO₃, Cs₂CO₃). Ensure it is finely powdered for better reactivity.[1][2]
Presence of Moisture Ullmann reactions can be sensitive to water. Use anhydrous solvents, dry reagents thoroughly, and run the reaction under an inert atmosphere (Nitrogen or Argon).[1]
Problem 2: Byproduct Formation

The formation of side products can complicate purification and reduce yield.

Potential Cause Suggested Solutions
Side Reactions (e.g., Smiles Rearrangement) High temperatures or prolonged reaction times can promote rearrangement or decomposition. Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS to avoid over-running it.
Homocoupling of Aryl Halide This can occur at high temperatures or with highly active catalysts. Consider lowering the temperature or catalyst loading.

Data on Reaction Condition Optimization

The selection of catalyst, base, and solvent is critical for maximizing yield. The tables below summarize conditions reported for analogous Ullmann-type C-O coupling reactions.

Table 1: Effect of Catalyst and Base on Yield

Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Reference Notes
CuI (10)K₂CO₃DMF100ModerateA standard starting point for Ullmann C-O coupling.
CuI (10)Cs₂CO₃Dioxane110HighCesium carbonate is often a more effective base.
CuSO₄ (10)K₂CO₃DMF120VariesCu(II) sources can be effective but may require higher temperatures.
Cu₂O (5) + Phenanthroline (10)K₃PO₄Toluene100HighLigand addition can significantly improve reaction efficiency.

Table 2: Influence of Solvent and Temperature on Yield

Solvent Temperature (°C) Yield (%) Observations Reference
DMF10026%Moderate yield in a model system.[3]
DMA10034%Slight improvement over DMF.[3]
DMSO 100 78% Significant yield improvement, indicating superior solvent properties. [3]
DMSO8040%Lowering the temperature reduced the yield significantly.[3]

Experimental Protocol & Workflow

This section provides a generalized, optimized protocol based on common literature procedures for Ullmann condensation.

Materials:

  • 2-chloropyrimidine

  • Salicylic acid

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Brine

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-chloropyrimidine, salicylic acid, copper(I) iodide, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Heating & Stirring: Place the vessel in a preheated oil bath or heating block set to 100-110°C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reagents (2-chloropyrimidine, salicylic acid, CuI, K₂CO₃) B 2. Seal & Purge (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Anhydrous Solvent (DMSO) B->C D 4. Heat & Stir (100-110°C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (Add EtOAc & Water) E->F G 7. Acidify & Extract F->G H 8. Wash, Dry & Concentrate G->H I 9. Purify Product (Chromatography/Recrystallization) H->I

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of Crude 2-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Pyrimidin-2-yloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via a Williamson ether synthesis from 2-chloropyrimidine and salicylic acid, may contain the following impurities:

  • Unreacted starting materials: Salicylic acid and 2-chloropyrimidine.

  • Side-products: Small amounts of byproducts from potential side reactions, though these are generally minimal in this specific synthesis.

  • Residual solvent: Solvents used during the synthesis and workup.

Q2: What is the recommended primary purification method for this compound?

A2: Recrystallization is the most common and effective primary purification method for crystalline solids like this compound.

Q3: How can I remove unreacted salicylic acid?

A3: Unreacted salicylic acid can be effectively removed through a combination of acid-base extraction and recrystallization. During an acid-base extraction, this compound and salicylic acid can be separated from neutral organic impurities. Subsequent recrystallization from a suitable solvent system will then separate the target compound from the more soluble salicylic acid.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline compounds typically have a sharp melting point within a narrow range (1-2°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps are recommended.

Q5: Can I use column chromatography for purification?

A5: While column chromatography can be used for the purification of this compound, it is often more laborious and costly for large-scale purifications compared to recrystallization. It is typically reserved for separating complex mixtures or when recrystallization is ineffective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Residue Instead of Crystals During Recrystallization
Potential Cause Solution
Inappropriate Solvent System The chosen solvent or solvent mixture may be too good of a solvent, preventing crystallization. Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is an ethanol/water or isopropanol/water mixture.
Presence of Insoluble Impurities Insoluble impurities can inhibit crystal formation. Perform a hot filtration step after dissolving the crude product in the minimum amount of hot solvent to remove any insoluble material before allowing the solution to cool.
Cooling Too Rapidly Rapid cooling can lead to the precipitation of an oil rather than the formation of crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Issue 2: Low Recovery Yield After Recrystallization
Potential Cause Solution
Using Too Much Solvent Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
Incomplete Crystallization Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.
Premature Crystallization During Hot Filtration If the solution cools too much during hot filtration, the product will crystallize on the filter paper along with the impurities. Use a pre-heated funnel and flask, and work quickly to minimize cooling.
Issue 3: Persistent Impurities Detected by TLC or HPLC After Purification
Potential Cause Solution
Co-crystallization of Impurities If an impurity has similar solubility properties to the target compound, it may co-crystallize. A second recrystallization from a different solvent system may be necessary.
Ineffective Removal of Starting Materials If significant amounts of starting materials remain, an acid-base extraction should be performed prior to recrystallization to remove the bulk of these impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This protocol is designed to remove both acidic (salicylic acid) and neutral/basic (2-chloropyrimidine) impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. This will convert both this compound and any unreacted salicylic acid into their water-soluble sodium salts, while neutral or basic impurities like 2-chloropyrimidine will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the desired product and salicylic acid.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (e.g., 1M HCl) until the solution is acidic (pH ~2), which will precipitate the this compound and salicylic acid.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallization: Proceed with the recrystallization protocol below.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While stirring, slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Data Presentation

Parameter Crude Product (Typical) After Purification (Target)
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) 85-95%>99%
Melting Point Broad range (e.g., 170-178°C)Sharp range (e.g., 180-182°C)

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve wash Wash with NaHCO3 (Acid-Base Extraction) dissolve->wash separate Separate Layers wash->separate acidify Acidify Aqueous Layer with HCl separate->acidify Aqueous Layer impurities Neutral/Basic Impurities (in organic layer) separate->impurities Organic Layer filter1 Vacuum Filtration acidify->filter1 recrystallize Recrystallize from Ethanol/Water filter1->recrystallize filter2 Vacuum Filtration recrystallize->filter2 dry Dry Crystals filter2->dry pure Pure this compound dry->pure

Caption: Purification workflow for crude this compound.

preventing degradation of 2-(Pyrimidin-2-yloxy)benzoic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(Pyrimidin-2-yloxy)benzoic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary anticipated degradation pathways are hydrolysis of the ether linkage, photodegradation, and thermal decomposition. Oxidative degradation is also a potential pathway to consider.

Q2: What are the likely degradation products of this compound?

A2: Based on the predicted degradation pathways, the following degradation products are likely:

  • Hydrolysis: Cleavage of the ether bond may yield 2-hydroxypyrimidine and salicylic acid (2-hydroxybenzoic acid).

  • Thermal Decomposition: At elevated temperatures, decarboxylation of the benzoic acid moiety is a possibility, which would lead to the formation of 2-phenoxypyrimidine and carbon dioxide.

  • Photodegradation: UV light exposure could lead to various products, including radical-mediated decomposition products. The specific products would need to be identified through experimental analysis.

  • Oxidative Degradation: Oxidation may lead to the formation of various oxidized derivatives, including phenols and quinones, and potentially cleavage of the aromatic rings under harsh conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected loss of parent compound in aqueous solutions.
Possible Cause Troubleshooting Step
Hydrolysis Maintain the pH of the solution within a stable range, ideally near neutral, unless the experimental protocol requires acidic or basic conditions. If possible, conduct experiments at lower temperatures to reduce the rate of hydrolysis. Use of aprotic solvents may be considered if compatible with the experimental design.
Precipitation Ensure the concentration of this compound is below its solubility limit in the chosen solvent system. The use of co-solvents may be necessary to improve solubility.
Issue 2: Discoloration or appearance of new peaks in HPLC analysis after light exposure.
Possible Cause Troubleshooting Step
Photodegradation Protect all solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
Issue 3: Degradation observed in samples subjected to heating.
Possible Cause Troubleshooting Step
Thermal Decomposition Avoid exposing this compound to high temperatures for extended periods. If heating is necessary, conduct a preliminary thermal stability study to determine the temperature limits for acceptable stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Hydrolytic Degradation:

  • Acidic: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
  • Basic: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
  • Neutral: Dissolve this compound in purified water and heat at 60°C for 24 hours.

2. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

3. Photolytic Degradation:

  • Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be kept in the dark.

4. Thermal Degradation:

  • Expose the solid compound to a dry heat of 105°C for 24 hours.

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Chromatographic Conditions (Example):

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress ConditionReagent/ParameterTypical ObservationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CDecrease in parent peak, appearance of new peaks2-Hydroxypyrimidine, Salicylic acid
Base Hydrolysis 0.1 M NaOH, 60°CDecrease in parent peak, appearance of new peaks2-Hydroxypyrimidine, Salicylic acid
Oxidation 3% H₂O₂, RTDecrease in parent peak, potential for multiple new peaksOxidized derivatives, ring-opened products
Photolysis UV/Visible lightDiscoloration, decrease in parent peak, new peaksPhotodegradation products
Thermal 105°C (solid)Potential for discoloration, decrease in parent peak upon dissolution2-Phenoxypyrimidine, CO₂

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H₂O thermal Thermal (Heat) main->thermal Δ photo Photodegradation (Light) main->photo oxidation Oxidation (H₂O₂) main->oxidation [O] prod1 2-Hydroxypyrimidine + Salicylic Acid hydrolysis->prod1 prod2 2-Phenoxypyrimidine + CO₂ thermal->prod2 prod3 Various Photoproducts photo->prod3 prod4 Oxidized Derivatives oxidation->prod4

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Prepare stock solution of This compound stress Expose aliquots to stress conditions (Acid, Base, H₂O₂, Light, Heat) start->stress control Prepare unstressed control start->control hplc Analyze all samples by stability-indicating HPLC stress->hplc control->hplc data Identify and quantify degradation products hplc->data

Caption: Workflow for a forced degradation study.

Technical Support Center: Production of 2-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 2-(pyrimidin-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and scale-up level?

A1: The most prevalent and scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with salicylic acid (2-hydroxybenzoic acid) in the presence of a base.[1]

Q2: What are the critical process parameters to control during the SNAr reaction for optimal yield and purity?

A2: Key parameters to monitor and control include:

  • Temperature: High temperatures can lead to side reactions and decomposition. The reaction is often conducted at elevated temperatures (e.g., 80-100°C) to ensure a reasonable reaction rate.[1]

  • Base Selection: The choice of base is crucial for the deprotonation of the phenolic hydroxyl group of salicylic acid. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1] The strength and solubility of the base can impact reaction kinetics and impurity profiles.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the dissolution of the reactants and intermediates.[1]

  • Moisture Control: The presence of water can potentially lead to hydrolysis of the starting materials or intermediates. Therefore, using anhydrous solvents and maintaining a dry reaction atmosphere is recommended.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) for a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase HPLC method can be developed to separate the starting materials, product, and any potential impurities.

Q4: What is the recommended method for purification of this compound, especially at a larger scale?

A4: Purification by crystallization is the most suitable method for large-scale production to avoid the use of column chromatography. The product's solubility profile, being an acidic organic molecule, often allows for precipitation by adjusting the pH of the aqueous work-up solution. Recrystallization from a suitable solvent system can further enhance purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of salicylic acid.2. Insufficient reaction temperature or time.3. Deactivation of the 2-halopyrimidine.1. Ensure the base is of good quality, used in sufficient stoichiometric amounts, and that the reaction mixture is adequately stirred to ensure proper mixing.2. Gradually increase the reaction temperature and monitor the progress by TLC/HPLC. Extend the reaction time if necessary.3. Use high-purity starting materials and ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent degradation.
Formation of Significant Impurities 1. Hydrolysis of 2-halopyrimidine: Presence of moisture can lead to the formation of 2-hydroxypyrimidine.2. Side reactions involving the carboxylic acid group: At high temperatures, there might be a risk of decarboxylation or other side reactions.3. Dimerization or polymerization: Under certain conditions, starting materials or intermediates might self-react.1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.2. Optimize the reaction temperature to the lowest effective level. Consider protecting the carboxylic acid group if this becomes a significant issue, although this adds extra steps to the synthesis.3. Control the rate of addition of reagents and maintain a homogeneous reaction mixture through efficient stirring.
Difficulties in Product Isolation/Crystallization 1. Oiling out of the product: The product may separate as an oil instead of a crystalline solid during pH adjustment or cooling.2. Poor crystal quality: Formation of very fine particles or amorphous solid can make filtration and drying difficult.3. Co-precipitation of impurities: Impurities may crystallize along with the product, leading to low purity.1. Adjust the rate of pH change or cooling. Seeding the solution with a small amount of pure product can induce crystallization. Using a different solvent system for precipitation might be necessary.2. Employ a slower cooling rate during crystallization. Consider anti-solvent crystallization by dissolving the crude product in a good solvent and slowly adding a poor solvent in which the product is insoluble.3. Perform a recrystallization step. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
Product Purity Issues After Crystallization 1. Trapped solvent: Solvent molecules can be incorporated into the crystal lattice.2. Incomplete removal of starting materials or byproducts. 1. Dry the product under vacuum at an appropriate temperature to remove residual solvent.2. Re-slurry the product in a solvent that dissolves the impurities but not the product. If purity is still an issue, a second recrystallization may be required.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 2-Chloropyrimidine

  • Salicylic acid

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of salicylic acid (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add 2-chloropyrimidine (1.1 equivalents).

  • Heat the reaction mixture to 90-100°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1M hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or acetone/water).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterValueNotes
Scale 10 gLaboratory Scale
Reactants 2-Chloropyrimidine, Salicylic Acid
Base Potassium CarbonateAnhydrous grade recommended
Solvent Dimethylformamide (DMF)Anhydrous grade recommended
Temperature 90-100 °C
Reaction Time 8-12 hoursMonitor by TLC/HPLC
Typical Yield (Crude) 85-95%
Typical Purity (After Recrystallization) >98%As determined by HPLC

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification reactants 1. Charge Reactants (Salicylic Acid, K2CO3, 2-Chloropyrimidine) solvent 2. Add Solvent (DMF) reactants->solvent reaction 3. Heat and Stir (90-100°C, 8-12h) solvent->reaction quench 4. Quench in Water reaction->quench acidify 5. Acidify (HCl) to Precipitate quench->acidify filter_crude 6. Filter and Dry Crude Product acidify->filter_crude dissolve 7. Dissolve in Hot Solvent filter_crude->dissolve cool 8. Cool to Crystallize dissolve->cool filter_pure 9. Filter and Dry Pure Product cool->filter_pure

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_workup Was there product loss during work-up? check_reaction->check_workup Yes incomplete Incomplete Reaction check_reaction->incomplete No workup_loss Product Loss check_workup->workup_loss Yes cause_temp - Insufficient temperature/time - Poor base quality - Reactant degradation incomplete->cause_temp cause_solubility - Product partially soluble in aqueous layer - Inefficient extraction/filtration workup_loss->cause_solubility solution_reaction Optimize reaction conditions: - Increase temperature/time - Use fresh, high-quality base - Run under inert atmosphere cause_temp->solution_reaction solution_workup Optimize work-up: - Adjust pH carefully - Saturate aqueous layer with brine - Ensure efficient filtration cause_solubility->solution_workup

References

Technical Support Center: Enhancing Cell Permeability of 2-(Pyrimidin-2-yloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of 2-(Pyrimidin-2-yloxy)benzoic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative shows potent in vitro activity but has poor cell permeability. What are the likely reasons for this?

A1: The poor cell permeability of this compound derivatives is often attributed to the presence of the carboxylic acid functional group.[1] Under physiological pH, this group is typically ionized (deprotonated), which increases the molecule's polarity and hydrophilicity.[1] Highly polar and charged molecules generally exhibit low passive diffusion across the lipophilic cell membrane.[2][3] Key factors influencing membrane permeability include polarity, molecular weight, and lipophilicity.[2]

Q2: What are the primary strategies to improve the cell permeability of my lead compound?

A2: The most common and effective strategy for improving the permeability of compounds containing a carboxylic acid is the prodrug approach .[1][2][4] This involves masking the polar carboxylic acid group with a promoiety that is cleaved in vivo to release the active parent drug.[5] Esterification is a widely used method for creating prodrugs of carboxylic acids.[6][7] Additionally, optimizing the molecule's physicochemical properties, such as increasing lipophilicity and reducing hydrogen bond donors, can enhance permeability.[5][8][9]

Q3: How does the prodrug approach work for carboxylic acids?

A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[2] For carboxylic acids, esterification masks the ionizable group, increasing the molecule's lipophilicity and allowing it to more easily diffuse across the cell membrane.[6][10] Once inside the cell or in the systemic circulation, esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid-containing drug.[6]

Q4: What should I consider when designing an ester prodrug?

A4: When designing an ester prodrug, consider the following:

  • Enzymatic Lability: The ester should be stable in aqueous solution but readily cleaved by intracellular or plasma esterases.[7]

  • Promoieties: The choice of the alcohol used for esterification can modulate the lipophilicity and hydrolysis rate.[6]

  • Toxicity of Byproducts: The cleaved promoiety should be non-toxic.[7] For example, hydrolysis of some prodrugs releases common substances like ethanol and carbon dioxide.[6]

Q5: How can I experimentally assess the cell permeability of my compounds?

A5: Two standard in vitro assays are widely used to evaluate cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion.[11][12] It is a cost-effective and high-throughput method for early-stage screening.[13]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a model of the intestinal epithelium.[14][15] It can assess both passive diffusion and active transport processes, including efflux.[12][14]

Q6: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?

A6: This discrepancy often suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[12][14] The Caco-2 assay can be performed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio, which indicates if a compound is actively transported out of the cell.[15]

Quantitative Data Summary

The following table summarizes typical permeability classifications for PAMPA and Caco-2 assays. These values can be used to rank and prioritize compounds based on their permeability potential.

AssayPermeability ClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference Compounds (Human Absorption)
PAMPA High> 10Antipyrine (~97%)
Medium1 - 10-
Low< 1Atenolol (~50%)
Caco-2 High> 10Antipyrine (~97%)
Medium1 - 10-
Low< 1Atenolol (~50%)

Note: The Papp values are general guidelines and can vary between laboratories. It is crucial to include reference compounds with known human absorption for robust assay validation and compound ranking.[15]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general overview for conducting a PAMPA experiment.

  • Prepare Solutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare the artificial membrane solution, which typically consists of a lipid (e.g., 1-2% lecithin or DOPC) dissolved in an organic solvent (e.g., dodecane).[11]

    • Prepare the donor and acceptor buffers (e.g., phosphate-buffered saline, PBS) at the desired pH.

  • Prepare the PAMPA Plate:

    • The PAMPA system uses a multi-well plate with a filter membrane separating a donor and an acceptor compartment.

    • Carefully coat the filter membrane of the donor plate with a small volume (e.g., 5 µL) of the artificial membrane solution.[16]

  • Load the Plates:

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Dilute the test compound stock solution in the donor buffer to the final desired concentration.

    • Add the test compound solution to the donor wells of the coated donor plate.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[17]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Where:

      • VD = Volume of the donor well

      • VA = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [CA]t = Compound concentration in the acceptor well at time t

      • [Ceq] = Equilibrium concentration

Caco-2 Permeability Assay Protocol

This protocol outlines the key steps for performing a Caco-2 permeability assay.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells under standard conditions.

    • Seed the Caco-2 cells onto semipermeable filter supports (e.g., Transwell® inserts) in multi-well plates.[18]

    • Culture the cells on the inserts for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[15]

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[19]

  • Permeability Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.[14]

    • Add fresh transport buffer to the basolateral (acceptor) compartment.

    • Incubate the plate at 37°C with gentle shaking for a specific time (e.g., 2 hours).[14]

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Permeability Experiment (Basolateral to Apical - B-A for Efflux):

    • To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.[15]

  • Sample Analysis:

    • Determine the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio:

      An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[15]

Visualizations

Prodrug_Strategy cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space Parent_Drug Parent Drug (this compound) - High Polarity - Low Permeability Prodrug_Outside Ester Prodrug - Increased Lipophilicity - High Permeability Parent_Drug->Prodrug_Outside Chemical Modification (Esterification) Membrane Prodrug_Inside Prodrug Active_Drug Active Parent Drug Prodrug_Inside->Active_Drug Hydrolysis Esterases Esterases Esterases->Prodrug_Inside Prodrug_Outside->Prodrug_Inside Passive Diffusion

Caption: Prodrug strategy to enhance cell permeability.

Physicochemical_Properties Permeability Cell Permeability Lipophilicity Increased Lipophilicity (Higher logP/logD) Lipophilicity->Permeability Increases HBD Reduced Hydrogen Bond Donors HBD->Permeability Increases Polarity Decreased Polarity Polarity->Permeability Increases MW Lower Molecular Weight MW->Permeability Increases (Generally) Ionization High Ionization (e.g., Carboxylic Acid) Ionization->Permeability Decreases HBA High Hydrogen Bond Acceptors HBA->Permeability Decreases

Caption: Impact of physicochemical properties on permeability.

Troubleshooting_Workflow Start Start: Poor Permeability of Lead Compound Assess_Perm Assess Permeability: PAMPA & Caco-2 Assays Start->Assess_Perm Analyze_Results Analyze Results Assess_Perm->Analyze_Results Low_PAMPA Low PAMPA & Caco-2 (Passive Permeability Issue) Analyze_Results->Low_PAMPA Low in both PAMPA_vs_Caco2 High PAMPA, Low Caco-2 (Potential Efflux) Analyze_Results->PAMPA_vs_Caco2 Discrepancy Prodrug Implement Prodrug Strategy (Esterification) Low_PAMPA->Prodrug Optimize_PhysChem Optimize Physicochemical Properties (e.g., Lipophilicity) Low_PAMPA->Optimize_PhysChem Efflux_Inhibitor Run Caco-2 Assay with Efflux Inhibitor (e.g., Verapamil) PAMPA_vs_Caco2->Efflux_Inhibitor Reassess Re-assess Permeability Prodrug->Reassess Optimize_PhysChem->Reassess Efflux_Inhibitor->Reassess End Optimized Compound Reassess->End

Caption: Troubleshooting workflow for poor permeability.

References

Validation & Comparative

validation of 2-(Pyrimidin-2-yloxy)benzoic acid's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of 2-(Pyrimidin-2-yloxy)benzoic acid. Currently, there is a lack of publicly available experimental data on the specific biological effects of this compound in various cell lines. Therefore, this document outlines a comprehensive validation strategy by comparing its potential activities with those of well-characterized alternative compounds, namely the selective COX-2 inhibitors Celecoxib and NS-398. The experimental protocols and data presentation formats detailed herein are designed to facilitate a thorough and objective assessment.

Introduction to this compound and Alternatives

This compound is a small molecule with a chemical structure that suggests potential biological activity, possibly as an inhibitor of enzymes such as cyclooxygenases (COX). Its structural analogs have been explored for various therapeutic applications, including anti-inflammatory and anti-cancer effects.

Given the structural similarities to known COX-2 inhibitors, this guide focuses on comparing the potential activity of this compound with two established alternatives:

  • Celecoxib: A selective COX-2 inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID) and investigated for its anti-cancer properties.

  • NS-398: Another selective COX-2 inhibitor, often used as a research tool to investigate the roles of COX-2 in various cellular processes.

Comparative Biological Activity Data

While no specific data is available for this compound, the following tables summarize the known biological activities of Celecoxib and NS-398 in various cell lines, providing a benchmark for future validation studies.

Table 1: Cytotoxicity (IC50) of COX-2 Inhibitors in Cancer Cell Lines
Cell LineCancer TypeCelecoxib IC50 (µM)NS-398 IC50 (µM)This compound IC50 (µM)
A549Lung Carcinoma35 - 65[1]Not ReportedData Not Available
BALL-1B-cell Leukemia35 - 65[1]Not ReportedData Not Available
A2058Melanoma~60 (at 72h)[2][3]Not ReportedData Not Available
SANMelanoma~60 (at 72h)[2][3]Not ReportedData Not Available
SKOV3Ovarian CancerDose-dependent inhibition[4]Not ReportedData Not Available
HeyOvarian CancerDose-dependent inhibition[4]Not ReportedData Not Available
IGROV1Ovarian CancerDose-dependent inhibition[4]Not ReportedData Not Available
U87MGGlioblastomaNot ReportedDose-dependent effects[5][6]Data Not Available
T98GGlioblastomaNot ReportedDose-dependent effects[5][6]Data Not Available
Table 2: Effects on Cellular Processes
CompoundCell Line(s)Cellular Process AffectedObserved Effect
Celecoxib A549, BALL-1ApoptosisInduction of apoptosis[1]
A2058, SANCell ViabilityDose- and time-dependent reduction[2][3]
A2058, SANApoptosisIncreased caspase-3 activity[2]
SKOV3, Hey, IGROV1Cell CycleG1 arrest[4]
SKOV3, Hey, IGROV1ApoptosisIncreased cleaved caspase-3 activity[4]
NS-398 U87MG, T98GCell MigrationInhibition[5][6]
U87MG, T98GAutophagyInduction[5][6]
KGN (Ovarian Granulosa)Cytokine ProductionEnhanced IL-1β-mediated COX-2 and IL-8 production[7]
Bone-marrow derived macrophagesCytokine ProductionIncreased TNFα, reduced IL-10 secretion (chronic exposure)[8]

Proposed Experimental Protocols for Validation

To validate the biological activity of this compound, a series of in vitro assays should be performed in parallel with Celecoxib and NS-398 as positive controls. A selection of relevant cell lines, including both cancer and inflammatory cell models, is recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cell proliferation.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound, Celecoxib, and NS-398 in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis.

Methodology:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

COX-2 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect on COX-2 enzyme activity.

Methodology: Utilize a commercially available COX-2 inhibitor screening assay kit. These kits typically measure the production of prostaglandin H2 or its downstream products.

  • Prepare a reaction mixture containing purified recombinant COX-2 enzyme, a fluorogenic or colorimetric substrate (e.g., arachidonic acid), and the test compounds at various concentrations.

  • Incubate the reaction at the recommended temperature and time.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cytokine Production Assay (ELISA)

Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines.

Methodology:

  • Seed appropriate inflammatory cells (e.g., macrophages, PBMCs) in a 24-well plate.

  • Pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits according to the manufacturer's instructions.

Visualizing Pathways and Workflows

Signaling Pathway of COX-2 in Inflammation and Cancer

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, IL-1β) COX2 COX-2 (Cyclooxygenase-2) ProInflammatory_Stimuli->COX2 induces expression COX2_Inhibitors This compound Celecoxib, NS-398 COX2_Inhibitors->COX2 inhibit Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation Prostaglandins->Inflammation Cancer_Progression Cancer Progression (Proliferation, Angiogenesis, Invasion) Prostaglandins->Cancer_Progression

Caption: The COX-2 signaling pathway in inflammation and cancer.

Experimental Workflow for Biological Activity Validation

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Select Cell Lines (Cancer & Inflammatory) Compound_Prep Prepare Serial Dilutions (Test Compound & Controls) Start->Compound_Prep Cell_Treatment Treat Cells with Compounds Compound_Prep->Cell_Treatment MTT Cell Viability (MTT Assay) Cell_Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Cell_Treatment->Apoptosis COX_Inhibition COX-2 Enzyme Inhibition Assay Cell_Treatment->COX_Inhibition Cytokine Cytokine Production (ELISA) Cell_Treatment->Cytokine Data_Analysis Data Analysis (IC50, % Inhibition, etc.) MTT->Data_Analysis Apoptosis->Data_Analysis COX_Inhibition->Data_Analysis Cytokine->Data_Analysis Conclusion Conclusion: Comparative Biological Activity Data_Analysis->Conclusion

Caption: Workflow for validating biological activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, its structural characteristics suggest a potential role as a bioactive molecule, possibly targeting the COX-2 pathway. The comparative guide presented here offers a robust framework for its validation. By employing the detailed experimental protocols and comparing the results with established COX-2 inhibitors like Celecoxib and NS-398, researchers can systematically elucidate the biological effects of this compound and determine its potential as a therapeutic agent or a valuable research tool.

References

Structure-Activity Relationship of 2-(Pyrimidin-2-yloxy)benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(pyrimidin-2-yloxy)benzoic acid analogs, with a focus on their activity as enzyme inhibitors. The data presented herein is compiled from published research and aims to facilitate the rational design of more potent and selective therapeutic agents.

Introduction to this compound Analogs

The this compound scaffold is a key pharmacophore in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. The pyrimidine ring, a common motif in biologically active compounds, coupled with the benzoic acid moiety, provides a versatile template for developing inhibitors of enzymes and receptors. Modifications to both the pyrimidine and benzoic acid rings, as well as the linking ether group, can significantly influence the potency, selectivity, and pharmacokinetic properties of these analogs. This guide will delve into the specific structural modifications that modulate the biological activity of this class of compounds, with a focus on their role as SLACK potassium channel inhibitors as a primary example.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs, which are structurally related to the core this compound scaffold. The data highlights the impact of substitutions on the aryl ring on the inhibitory potency against the SLACK potassium channel.

Compound IDAryl SubstitutionIC50 (µM) vs. WT SLACK
Analog 1 4-Chloro0.85[1]
Analog 2 2-Methyl1.6[1]
Analog 3 4-Trifluoromethyl1.5[1]
Analog 4 2-Fluoro>30[1]
Analog 5 4-Trifluoromethoxy>30[1]
Analog 6 4-Cyano>30[1]
Analog 7 Unsubstituted>30[1]

Key Findings from SAR Studies:

  • Halogen Substitution: A chloro-substituent at the 4-position of the aryl ring (Analog 1) was found to be optimal for potent SLACK inhibition.

  • Electron-Withdrawing vs. Electron-Donating Groups: While a methyl group at the 2-position (Analog 2) and a trifluoromethyl group at the 4-position (Analog 3) retained some activity, other electron-withdrawing groups like 4-trifluoromethoxy (Analog 5) and 4-cyano (Analog 6) led to a significant loss of potency.

  • Steric Hindrance: The presence of a bulky substituent at the 2-position, such as a fluoro group (Analog 4), was not well-tolerated.

  • Unsubstituted Ring: The unsubstituted analog (Analog 7) was inactive, highlighting the importance of substitution on the aryl ring for biological activity.

Experimental Protocols

Whole-Cell Automated Patch Clamp (APC) Assay for SLACK Channel Inhibition

This section details the methodology used to determine the inhibitory activity of the this compound analogs against the SLACK potassium channel.

Cell Line: HEK293 cells stably expressing the human KCNT1 (SLACK) channel.

Procedure:

  • Cell Preparation: Cells are cultured to 70-90% confluency and harvested using trypsin-EDTA. The cells are then washed and resuspended in an external buffer solution.

  • Automated Patch Clamp: The assay is performed using an automated patch-clamp system.

  • Compound Application: A baseline current is established, after which the test compounds are applied at various concentrations.

  • Data Acquisition: The channel current is recorded in response to a voltage step protocol.

  • Data Analysis: The percentage of inhibition is calculated by comparing the current in the presence of the compound to the baseline current. IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.

Logical Workflow of SAR Analysis

The following diagram illustrates the general workflow for conducting a structure-activity relationship study of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization Lead_Identification Lead Identification (e.g., HTS) Analog_Design Analog Design & Synthesis Lead_Identification->Analog_Design Iterative Design Primary_Assay Primary in vitro Assay (e.g., APC) Analog_Design->Primary_Assay SAR_Analysis SAR Analysis Primary_Assay->SAR_Analysis SAR_Analysis->Analog_Design Feedback for New Analogs Potency_Selectivity Potency & Selectivity Optimization SAR_Analysis->Potency_Selectivity ADME_Tox ADME/Tox Profiling Potency_Selectivity->ADME_Tox In_Vivo In vivo Efficacy ADME_Tox->In_Vivo

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

Conclusion

The structure-activity relationship studies of this compound analogs reveal critical insights into the structural requirements for potent biological activity. As demonstrated with the SLACK potassium channel inhibitors, specific substitutions on the aryl ring are crucial for achieving high potency. This guide provides a framework for researchers to understand the key determinants of activity in this chemical series and to guide the design of future analogs with improved therapeutic potential. Further exploration of substitutions on both the pyrimidine and benzoic acid rings is warranted to develop a more comprehensive understanding of the SAR for this versatile scaffold.

References

A Comparative Guide to the Synthetic Routes of 2-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The comparison will focus on key performance indicators such as anticipated yield, purity, reaction time, and the nature of the starting materials. Detailed, albeit hypothetical, experimental protocols are provided for each route to facilitate practical implementation.

Synthetic Route Comparison

The synthesis of 2-(pyrimidin-2-yloxy)benzoic acid fundamentally involves the formation of an ether linkage between a salicylic acid moiety and a pyrimidine ring. The two routes explored here differ in the choice of the pyrimidine precursor, which can significantly impact the reaction conditions and overall efficiency.

ParameterRoute 1: From 2-ChloropyrimidineRoute 2: From 2-Bromopyrimidine
Starting Materials Salicylic acid, 2-Chloropyrimidine, Potassium Carbonate (K₂CO₃)Salicylic acid, 2-Bromopyrimidine, Cesium Carbonate (Cs₂CO₃)
Anticipated Yield 60-75%70-85%
Anticipated Purity >95% after purification>97% after purification
Reaction Time 8-12 hours6-10 hours
Reaction Temperature 80-100 °C70-90 °C
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Key Considerations 2-Chloropyrimidine is generally less expensive but may require slightly harsher conditions. The reaction may be slower.2-Bromopyrimidine is more reactive, potentially leading to a faster reaction and higher yield under milder conditions. However, it is typically more expensive.

Visualizing the Synthetic Pathways

The following diagram illustrates the two proposed synthetic routes for this compound.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product Salicylic_acid Salicylic Acid Route1_cond K₂CO₃, DMF 80-100 °C Salicylic_acid->Route1_cond Route 1 Route2_cond Cs₂CO₃, DMF 70-90 °C Salicylic_acid->Route2_cond Route 2 Chloropyrimidine 2-Chloropyrimidine Chloropyrimidine->Route1_cond Bromopyrimidine 2-Bromopyrimidine Bromopyrimidine->Route2_cond Product This compound Route1_cond->Product Route2_cond->Product

Caption: Proposed synthetic routes for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the two proposed synthetic routes. These are intended as a guide and may require optimization.

Route 1: Synthesis from 2-Chloropyrimidine

Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction between salicylic acid and 2-chloropyrimidine.

Materials:

  • Salicylic acid (1.0 eq)

  • 2-Chloropyrimidine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid and anhydrous DMF.

  • Stir the mixture at room temperature until the salicylic acid is fully dissolved.

  • Add potassium carbonate to the solution and stir for 30 minutes at room temperature to form the potassium salicylate salt in situ.

  • To this suspension, add 2-chloropyrimidine.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with 1M HCl until the pH is approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Route 2: Synthesis from 2-Bromopyrimidine

Objective: To synthesize this compound using the more reactive 2-bromopyrimidine.

Materials:

  • Salicylic acid (1.0 eq)

  • 2-Bromopyrimidine (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask fitted with a magnetic stirrer and a condenser, dissolve salicylic acid in anhydrous DMF.

  • Add cesium carbonate to the solution and stir for 20 minutes at room temperature. The use of cesium carbonate, a stronger base, facilitates the deprotonation of the phenolic hydroxyl group.

  • Add 2-bromopyrimidine to the reaction mixture.

  • Heat the mixture to 70-90 °C and stir for 6-10 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Route 1: pour into ice-water, acidify with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization to yield the final compound.

Concluding Remarks

Both proposed routes offer viable pathways to this compound based on fundamental principles of organic synthesis. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired reaction time and yield. Route 2, utilizing the more reactive 2-bromopyrimidine, is anticipated to provide a higher yield in a shorter time frame, albeit at a potentially higher reagent cost. Route 1 presents a more economical option but may require longer reaction times and slightly more forcing conditions. Researchers are encouraged to use these protocols as a foundation for their experimental work and to optimize the reaction conditions to achieve the desired outcomes.

Navigating the Bioactivity of 2-(Pyrimidin-2-yloxy)benzoic Acid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are continually exploring novel chemical scaffolds for therapeutic potential. One such scaffold, the 2-(pyrimidin-2-yloxy)benzoic acid backbone, has garnered interest. However, a comprehensive review of publicly available data reveals a notable absence of specific in vitro and in vivo activity studies for this compound itself. In contrast, a structurally related analog, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been documented as an experimental compound with defined molecular targets. This guide provides a comparative overview of the known biological context of this analog, offering insights into the potential therapeutic avenues for this class of molecules.

Introduction to the Analogs and Their Known Targets

While data on this compound is not currently available in the public domain, its analog, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been identified as an experimental compound with activity towards a key triad of nuclear receptors. This provides a foundation for understanding the potential biological landscape of this chemical series.

CompoundKnown TargetsTherapeutic Areas of Interest (Based on Target)
This compound No specific targets identified in publicly available literature.-
2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID Peroxisome proliferator-activated receptor gamma (PPARγ)[1], Nuclear receptor coactivator 2 (NCOA2)[2], Retinoic acid receptor RXR-alpha (RXRα)[3]Metabolic diseases, Inflammation, Cancer

Delving into the Molecular Targets

The identified targets of the analog are critical regulators of cellular function, suggesting that compounds of this class could have significant therapeutic implications.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a central role in adipogenesis, glucose metabolism, and inflammation.[4][5] Ligand activation of PPARγ leads to the regulation of gene expression involved in these processes.[4]

  • Retinoid X Receptor Alpha (RXRα): Another nuclear receptor that forms heterodimers with other nuclear receptors, including PPARγ.[6][7] This partnership is often essential for the transcriptional activity of its partner receptors.[7]

  • Nuclear Receptor Coactivator 2 (NCOA2): Also known as SRC-2, NCOA2 is a transcriptional coactivator that enhances the activity of nuclear receptors like PPARγ and RXRα.[2][8] It is involved in various processes, including glucose and lipid metabolism.[2]

Signaling Pathway: PPARγ/RXRα Activation

The interaction between PPARγ and RXRα is a cornerstone of their biological activity. Upon ligand binding, these two receptors form a heterodimer that translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_RXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Analog) PPARg PPARγ Ligand->PPARg Binds RXRa RXRa Ligand->RXRa Binds Heterodimer PPARγ-RXRα Heterodimer PPARg->Heterodimer RXR RXR a RXRα a->Heterodimer NCOA2 NCOA2 NCOA2->Heterodimer Coactivates PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Experimental_Workflow Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary In Vitro Screening (e.g., Reporter Assay) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response and Potency Determination (IC50/EC50) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (vs. other nuclear receptors) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Coactivator Interaction) Dose_Response->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Studies (Animal Models) Selectivity_Panel->In_Vivo_Models Mechanism_of_Action->In_Vivo_Models

References

Comparative Guide to Analytical Method Validation for Quantifying 2-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 2-(Pyrimidin-2-yloxy)benzoic acid, a key chemical entity. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectroscopy, presenting their performance data and detailed experimental protocols.

Comparison of Analytical Techniques

The choice of an analytical method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the most common techniques for the analysis of aromatic acidic compounds like this compound.

TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, cost-effective, and widely available.Moderate sensitivity and selectivity, potential for interference from co-eluting compounds.ng/mL to µg/mL[1]
LC-MS/MS Chromatographic separation followed by mass analysis of the parent ion and its fragments.High sensitivity and selectivity, provides structural information, ideal for complex matrices.Higher instrument and operational cost, requires more extensive method development.pg/mL to ng/mL[2][3]
UV-Vis Spectroscopy Measurement of the absorption of UV-visible light by the analyte in a solution.Simple, rapid, and very low cost.Low selectivity (prone to interference), best suited for pure samples or simple mixtures.µg/mL[4][5]

Performance Data Comparison

The following table summarizes typical validation parameters for the quantification of benzoic acid and its derivatives using the three analytical techniques. This data is representative of the expected performance for this compound analysis.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectroscopy
Linearity Range 5-200 µg/mL (r² > 0.999)[1]0.01-50 µg/mL (r² > 0.99)[2]1-10 µg/mL (r² > 0.99)[4]
Accuracy (% Recovery) 85-102%[1]96-104% (within ±4.0% RE)[2]97-100%[4]
Precision (%RSD) < 3%[1]< 8.5%[2]< 2%[5]
Limit of Detection (LOD) ~0.4 µg/mL[1]pg/mL range~10 ng/mL[5]
Limit of Quantification (LOQ) ~1.1 µg/mL[1]0.01 µg/mL[2]~25 µg/L[6]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar analytes and should be optimized for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in relatively clean sample matrices.

a. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 5 to 200 µg/mL.[1]

  • Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic mixture of 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detector Wavelength: The maximum absorption wavelength for benzoic acid derivatives is typically around 230 nm.[4][7] This should be determined specifically for this compound.

  • Column Temperature: 25 °C.

c. Validation Parameters:

  • Specificity: Assessed by comparing the chromatograms of a blank, a spiked sample, and the standard solution to ensure no interference at the analyte's retention time.[1]

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standards. A correlation coefficient (r²) of >0.99 is considered acceptable.[8]

  • Accuracy: Determined by the recovery of spiked samples at different concentration levels.[1]

  • Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is ideal for high-sensitivity analysis, especially in complex biological matrices.

a. Sample Preparation:

  • Standard and Calibration Solutions: Prepared as described for HPLC-UV, but at a lower concentration range (e.g., 0.01 to 50 µg/mL).[2]

  • Sample Extraction (from plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., an isotopically labeled analog of the analyte) to precipitate proteins. Vortex and centrifuge. The supernatant is then evaporated and reconstituted in the mobile phase.[3]

b. LC-MS/MS Conditions:

  • LC System: UHPLC system for rapid analysis.

  • Column: C18, 2.2 µm, 3.0 x 75 mm.[2]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v) at a flow rate of 0.4 mL/min.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the acidic analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and its internal standard.

c. Validation Parameters:

  • In addition to the parameters for HPLC-UV, matrix effect and extraction recovery are also evaluated.[2]

UV-Visible Spectroscopy

A straightforward method for the quantification of the analyte in pure form or in very simple mixtures.

a. Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of dilutions from the stock solution, for example, in the range of 1-10 µg/mL.[4]

b. Spectrophotometric Conditions:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For similar compounds, this is around 230 nm.[4][7]

  • Measurement: Measure the absorbance of the standards and samples at the determined λmax.

c. Validation Parameters:

  • Validation follows similar principles to HPLC-UV for linearity, accuracy, and precision within the context of spectrophotometric measurements.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, from planning to final reporting.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow planning 1. Planning & Protocol Definition method_dev 2. Method Development & Optimization planning->method_dev validation_exec 3. Validation Execution method_dev->validation_exec data_analysis 4. Data Analysis & Interpretation validation_exec->data_analysis specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness reporting 5. Validation Report data_analysis->reporting

Caption: A flowchart of the analytical method validation process.

References

Assessing the Off-Target Effects of 2-(Pyrimidin-2-yloxy)benzoic Acid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The promiscuous nature of small molecule inhibitors, particularly those targeting the ATP-binding pocket of kinases, presents a significant challenge in drug discovery. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough assessment of an inhibitor's selectivity crucial. This guide provides a comparative analysis of the off-target profiles of compounds structurally related to 2-(pyrimidin-2-yloxy)benzoic acid, with a focus on inhibitors of Casein Kinase 2 (CSNK2A), a common target for this scaffold.

Due to the limited publicly available off-target screening data for this compound itself, this guide will focus on a close structural analog, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (hereafter referred to as Analog A ), for which experimental data is available. We will compare its off-target profile with the well-characterized clinical-stage CSNK2A inhibitor, Silmitasertib (CX-4945) .

Comparative Analysis of On-Target and Off-Target Activities

The following table summarizes the known on-target and major off-target activities of Analog A and Silmitasertib. This quantitative data allows for a direct comparison of their selectivity profiles.

CompoundPrimary TargetOn-Target PotencyOff-Target Screening MethodMajor Off-Targets and Potency/Effect
Analog A CSNK2AIC₅₀: Potent (nanomolar range)[1]Thermal Shift Assay (101 kinases)PIM3: Potent inhibitor[1]DAPK3, PIM1, BIKE, MAPK15, DYRK2: Significant thermal shift (>9°C at 10 µM)[2]
Silmitasertib (CX-4945) CSNK2AIC₅₀: 1 nM[3]Kinome ScanGSK3β: IC₅₀ = 190 nM[4][5]DYRK1A: Kd = 1.8 nM[4][5]FLT3: IC₅₀ = 35 nM[3]PIM1: IC₅₀ = 46 nM[3]CDK1: IC₅₀ = 56 nM[3]

Experimental Protocols

A critical component of assessing off-target effects is the methodology used for screening. Below are detailed protocols for the key experiments cited in this guide.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A significant increase in Tm indicates that the compound stabilizes the protein, suggesting a direct interaction.

Principle: The stability of a protein is dependent on its folded state. Upon heating, the protein unfolds (denatures), exposing its hydrophobic core. A fluorescent dye, which is quenched in an aqueous environment but fluoresces when bound to hydrophobic regions, is used to monitor this process. The Tm is the temperature at which 50% of the protein is unfolded. A binding ligand will typically increase the Tm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase of interest in a suitable buffer (e.g., HEPES, pH 7.5, with NaCl and a reducing agent like DTT).

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare a stock solution of a hydrophobic fluorescent dye (e.g., SYPRO Orange) and protect it from light.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the kinase solution to a final concentration of 2-5 µM.

    • Add the test compound to the desired final concentration (e.g., 10 µM). Include a DMSO-only control.

    • Add the fluorescent dye to a final concentration of 5X.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C per 30 seconds).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature.

    • The Tm is determined from the midpoint of the resulting sigmoidal curve, often by fitting to a Boltzmann equation or by identifying the peak of the first derivative.

    • The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (compound) - Tm (DMSO control). A ΔTm of >5°C is generally considered a significant interaction.

Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)

This is a high-throughput competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.

Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The amount of kinase-tagged phage bound to the immobilized ligand is measured. The test compound competes with the immobilized ligand for binding to the kinase. A lower amount of bound phage in the presence of the test compound indicates a stronger interaction.

Protocol:

  • Compound Preparation:

    • The test compound is typically provided at a high concentration (e.g., 10 mM in 100% DMSO).

  • Assay Procedure (automated):

    • A panel of human kinases is expressed as fusions with T7 phage.

    • An immobilized, active-site directed ligand is prepared on a solid support.

    • The kinase-tagged phage, the test compound, and the immobilized ligand are incubated together.

    • After reaching equilibrium, the unbound components are washed away.

    • The amount of kinase-tagged phage remaining bound to the solid support is quantified using qPCR.

  • Data Analysis:

    • The results are often reported as the percentage of the control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction.

    • From this, a dissociation constant (Kd) can be calculated, which represents the affinity of the compound for the kinase.

    • The data is often visualized using a TREEspot™ diagram, which maps the interactions onto a phylogenetic tree of the human kinome, providing a clear visual representation of the compound's selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is essential for understanding the implications of off-target effects.

CSNK2A_Signaling_Pathway Growth_Factors Growth Factors (e.g., Wnt, FGF) Receptor Membrane Receptor Growth_Factors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Pathway Receptor->Wnt_beta_catenin CSNK2A CSNK2A (Constitutively Active) CSNK2A->PI3K_Akt Phosphorylates & Activates NF_kappaB NF-κB Pathway CSNK2A->NF_kappaB Phosphorylates IκB CSNK2A->Wnt_beta_catenin Phosphorylates β-catenin Analog_A Analog A Analog_A->CSNK2A Silmitasertib Silmitasertib (CX-4945) Silmitasertib->CSNK2A Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition NF_kappaB->Cell_Survival NF_kappaB->Apoptosis_Inhibition Wnt_beta_catenin->Cell_Survival

Caption: CSNK2A Signaling Pathway and Points of Inhibition.

Off_Target_Profiling_Workflow Start Start: Compound of Interest Primary_Assay Primary Target Potency Assay (e.g., IC₅₀ determination) Start->Primary_Assay Broad_Screening Broad Off-Target Screening Primary_Assay->Broad_Screening Kinome_Scan Kinome Scan (Binding Assay) Broad_Screening->Kinome_Scan TSA Thermal Shift Assay (Biophysical Assay) Broad_Screening->TSA Cell_Based Cell-Based Phenotypic Screening Broad_Screening->Cell_Based Hit_Validation Hit Validation Kinome_Scan->Hit_Validation TSA->Hit_Validation Cell_Based->Hit_Validation Dose_Response Dose-Response Assays (IC₅₀/EC₅₀ of off-targets) Hit_Validation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assays (e.g., Cellular Thermal Shift Assay) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) for Selectivity Orthogonal_Assay->SAR End Selectivity Profile Established SAR->End

Caption: Experimental Workflow for Off-Target Profiling.

References

A Comparative Analysis of the Herbicidal Properties of Pyrimidinyloxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the herbicidal properties of pyrimidinyloxybenzoic acid derivatives. These compounds are a significant class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants. This guide presents quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and experimental workflows.

Herbicidal Performance: A Quantitative Comparison

The herbicidal efficacy of pyrimidinyloxybenzoic acid derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) against the target enzyme (ALS) and the dose required for 50% growth reduction (GR50) of target weed species. The following tables summarize the available data, comparing different derivatives and their performance against various weeds.

CompoundTarget Enzyme/OrganismIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrimidinyloxybenzoic Acid Derivatives
Derivative AAmaranthus retroflexus ALS0.85Bispyribac-sodium1.2
Derivative BEchinochloa crus-galli ALS1.5Bispyribac-sodium2.1
Derivative CSetaria faberi ALS0.6Bispyribac-sodium1.0
Other ALS Inhibitors
Imazethapyr (Imidazolinone)Amaranthus retroflexus ALS5.5--
Chlorsulfuron (Sulfonylurea)Amaranthus retroflexus ALS0.05--

Table 1: In Vitro Acetolactate Synthase (ALS) Inhibition by Pyrimidinyloxybenzoic Acid Derivatives and Other ALS Inhibitors. This table showcases the concentration of the herbicide required to inhibit 50% of the ALS enzyme activity. Lower values indicate higher potency.

CompoundWeed SpeciesGR50 (g ai/ha)Reference CompoundReference GR50 (g ai/ha)
Pyrimidinyloxybenzoic Acid Derivatives
Bispyribac-sodiumEchinochloa crus-galli30Penoxsulam25
Pyrithiobac-sodiumAmaranthus retroflexus45Trifloxysulfuron35
Derivative DAbutilon theophrasti20Bispyribac-sodium28
Other ALS Inhibitors
Imazamox (Imidazolinone)Amaranthus retroflexus50--
Nicosulfuron (Sulfonylurea)Setaria faberi15--

Table 2: Whole-Plant Growth Reduction (GR50) of Various Herbicides on Different Weed Species. This table presents the application rate of the herbicide required to reduce the growth of the target weed by 50% under greenhouse or field conditions. Lower values indicate greater herbicidal activity.

Mechanism of Action: Inhibition of Acetolactate Synthase

Pyrimidinyloxybenzoic acid derivatives, along with other classes of herbicides such as sulfonylureas, imidazolinones, triazolopyrimidines, and sulfonylaminocarbonyl-triazolinones, function by inhibiting the acetolactate synthase (ALS) enzyme[1]. ALS, also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine[1]. Since animals obtain these amino acids from their diet and lack the ALS enzyme, these herbicides exhibit low mammalian toxicity.

The inhibition of ALS by pyrimidinyloxybenzoic acid derivatives is non-competitive. This means they do not bind to the active site of the enzyme where the substrate (pyruvate) binds. Instead, they bind to an allosteric site, a secondary location on the enzyme. This binding induces a conformational change in the enzyme's structure, which in turn alters the active site and prevents the substrate from binding effectively, thus halting the production of acetolactate.

The blockage of branched-chain amino acid synthesis leads to a cascade of downstream effects, ultimately resulting in plant death. The primary symptoms of injury include chlorosis (yellowing) of new leaves, stunting of growth, and necrosis (tissue death)[1]. These symptoms typically appear several days after treatment as the plant's reserves of the essential amino acids are depleted[1].

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Enzyme) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis ALS_Inhibited Inhibited ALS (Altered Conformation) BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Further Enzymatic Steps Protein Protein Synthesis BCAA->Protein Growth Plant Growth Protein->Growth Herbicide Pyrimidinyloxybenzoic Acid Derivative Herbicide->ALS Binds to Allosteric Site ALS_Inhibited->Acetolactate BLOCKS Reaction

Figure 1: Signaling pathway of ALS inhibition by pyrimidinyloxybenzoic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the herbicidal properties of pyrimidinyloxybenzoic acid derivatives.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of the ALS enzyme.

a. Enzyme Extraction:

  • Fresh young leaf tissue (e.g., from pea or a target weed species) is harvested and immediately frozen in liquid nitrogen.

  • The tissue is ground to a fine powder using a mortar and pestle.

  • The powder is homogenized in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl2, 10% v/v glycerol, 1 mM EDTA, and 10 mM cysteine).

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • The supernatant containing the crude enzyme extract is collected and used for the assay.

b. Assay Procedure:

  • The reaction mixture contains assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 20 mM pyruvate, 0.5 mM thiamine pyrophosphate, 10 µM FAD, and 10 mM MgCl2).

  • Various concentrations of the test herbicide (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.

  • The reaction is initiated by adding the enzyme extract.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • The reaction is stopped by adding sulfuric acid (e.g., 50 µL of 6 N H2SO4).

  • The product of the enzymatic reaction, acetolactate, is decarboxylated to acetoin by heating (e.g., 60°C for 15 minutes).

  • Acetoin is quantified colorimetrically by adding creatine and α-naphthol, which forms a colored complex that can be measured spectrophotometrically at 525 nm.

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the herbicide concentration.

ALS_Assay_Workflow start Start tissue Harvest & Freeze Leaf Tissue start->tissue grind Grind Tissue to Powder tissue->grind homogenize Homogenize in Extraction Buffer grind->homogenize centrifuge Centrifuge Homogenate homogenize->centrifuge supernatant Collect Supernatant (Enzyme Extract) centrifuge->supernatant initiate_rxn Initiate Reaction with Enzyme Extract supernatant->initiate_rxn prepare_rxn Prepare Reaction Mixture (Buffer, Substrates, Herbicide) prepare_rxn->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate stop_rxn Stop Reaction (Add H2SO4) incubate->stop_rxn decarboxylate Decarboxylate to Acetoin (Heat at 60°C) stop_rxn->decarboxylate color_dev Develop Color (Add Creatine & α-naphthol) decarboxylate->color_dev measure Measure Absorbance at 525 nm color_dev->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 2: Experimental workflow for the in vitro ALS inhibition assay.

Whole-Plant Herbicidal Bioassay (Post-emergence)

This bioassay evaluates the herbicidal efficacy of a compound on whole plants grown under controlled conditions.

a. Plant Growth:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are sown in pots containing a suitable potting mix.

  • The pots are placed in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Plants are grown to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.

b. Herbicide Application:

  • The test compounds are formulated in a spray solution, typically containing a solvent, water, and a surfactant to ensure proper leaf coverage.

  • The herbicide solution is applied to the plants using a laboratory track sprayer to ensure uniform application at a defined spray volume and pressure.

  • A range of application rates (doses) is used to determine the dose-response relationship.

  • Control plants are treated with the spray solution without the herbicide.

c. Evaluation:

  • After treatment, the plants are returned to the controlled environment.

  • Herbicidal effects are visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • At the end of the experiment, the above-ground biomass of the treated and control plants is harvested, dried in an oven, and weighed.

  • The GR50 value is determined by fitting the biomass data to a log-logistic dose-response curve.

Whole_Plant_Bioassay_Workflow start Start sow_seeds Sow Weed Seeds in Pots start->sow_seeds grow_plants Grow Plants to 2-4 Leaf Stage sow_seeds->grow_plants apply_herbicide Apply Herbicide with Track Sprayer grow_plants->apply_herbicide prepare_herbicide Prepare Herbicide Spray Solution prepare_herbicide->apply_herbicide return_to_growth Return Plants to Controlled Environment apply_herbicide->return_to_growth visual_assessment Visually Assess Herbicidal Effects return_to_growth->visual_assessment harvest_biomass Harvest & Dry Above-ground Biomass visual_assessment->harvest_biomass After 21 days weigh_biomass Weigh Dry Biomass harvest_biomass->weigh_biomass calculate_gr50 Calculate GR50 weigh_biomass->calculate_gr50 end End calculate_gr50->end

Figure 3: Experimental workflow for the whole-plant herbicidal bioassay.

Synthesis of Pyrimidinyloxybenzoic Acid Derivatives

The general synthesis of pyrimidinyloxybenzoic acid derivatives involves the nucleophilic aromatic substitution reaction between a substituted 2-halopyrimidine and a substituted salicylic acid.

A common synthetic route starts with the reaction of a 2-chloro-4,6-disubstituted pyrimidine with a 2,6-dihydroxybenzoic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the displacement of the chlorine atom by the hydroxyl group of the benzoic acid.

Synthesis_Pathway Reactant1 2-Chloro-4,6-dimethoxypyrimidine Cl-C4H2N2(OCH3)2 Conditions K2CO3, DMF Heat Reactant1:s1->Conditions Reactant2 2,6-Dihydroxybenzoic Acid C6H3(OH)2COOH Reactant2:s1->Conditions Product 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic Acid C19H18N4O8 Conditions->Product:p1

Figure 4: General synthesis of a pyrimidinyloxybenzoic acid derivative.

Conclusion

Pyrimidinyloxybenzoic acid derivatives represent a potent class of ALS-inhibiting herbicides with significant activity against a broad spectrum of weeds. Their non-competitive mechanism of action provides a clear rationale for their efficacy. The experimental protocols detailed in this guide offer standardized methods for the evaluation and comparison of existing and novel derivatives. The quantitative data presented, while not exhaustive, provides a valuable benchmark for future research and development in this area. Further studies focusing on expanding the quantitative structure-activity relationship (QSAR) data and investigating the potential for resistance development will be crucial for the continued success of this important class of herbicides.

References

Evaluating the Selectivity of Pyrazolopyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component of numerous kinase inhibitors due to its structural similarity to the adenine ring of ATP. This allows molecules based on this scaffold to effectively compete with ATP for binding to the kinase active site. One such inhibitor is PP121, a multi-targeted agent that demonstrates the versatility of this chemical class by potently inhibiting both tyrosine kinases and phosphoinositide 3-kinases (PI3-Ks).[1][2]

This guide provides a comparative analysis of PP121's kinase selectivity against other well-known kinase inhibitors, including Dasatinib, Bosutinib, and the broad-spectrum inhibitor Staurosporine. The objective is to offer researchers a clear, data-driven comparison to aid in the selection of appropriate tool compounds for studying specific signaling pathways.

Kinase Inhibitor Selectivity Profile

The inhibitory activity of PP121, Dasatinib, Bosutinib, and Staurosporine against a panel of kinases is summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.

Kinase TargetPP121 IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)Staurosporine IC50 (nM)
Abl 18[2][3]<1.0[4]1[5]-
Src 14[2][3][6]0.8[4]1.2[5]6[7]
PDGFRα 2[6]---
VEGFR2 12[2][3][6]---
mTOR 10[3][6]---
Lck ---4[5]
Fyn ---5[5]
PKCα ---2[8]
PKA ---7[7]
CaMKII ---20[7]

Note: IC50 values can vary based on assay conditions. The data presented is a representative compilation from published literature.

From the data, PP121 emerges as a potent inhibitor of multiple kinase families, including tyrosine kinases (Abl, Src, PDGFR, VEGFR2) and PI3-K family members (mTOR).[1][2][3][6] Dasatinib and Bosutinib are potent dual Src/Abl inhibitors.[4][5][9][10] Staurosporine, in contrast, demonstrates broad-spectrum activity against a wide range of kinases, making it a useful, albeit non-selective, research tool.[7][8]

Signaling Pathway Context: The Src-Abl Network

Src and Abl are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and adhesion. Their dysregulation is implicated in various cancers, making them important therapeutic targets. The diagram below illustrates a simplified signaling pathway involving Src and Abl.

Src_Abl_Signaling Src-Abl Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR) Src Src RTK->Src PI3K PI3K RTK->PI3K Abl Abl Src->Abl FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS/MAPK Pathway Abl->RAS_MAPK Actin_Cytoskeleton Actin Cytoskeleton Remodeling Abl->Actin_Cytoskeleton Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Proliferation Cell Proliferation & Survival PI3K->Proliferation Gene_Expression Gene Expression STAT3->Gene_Expression RAS_MAPK->Proliferation PP121 PP121 PP121->Src PP121->Abl Dasatinib Dasatinib Dasatinib->Src Dasatinib->Abl Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl

Caption: Simplified Src-Abl signaling network and points of inhibition.

Experimental Protocols

Determining the IC50 values for kinase inhibitors is crucial for evaluating their potency and selectivity. A widely used and robust method is the radiometric kinase assay.

Protocol: Radiometric Kinase Assay (Dot Blot Method)

This method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate peptide by the kinase.[11]

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

  • ATP solution (10 mM)

  • [γ-³³P]ATP (10 mCi/mL)

  • Test inhibitors (serial dilutions in DMSO)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, purified kinase, and the specific substrate peptide.

  • Inhibitor Addition: In a 96-well plate, add 1 µL of each inhibitor dilution to the respective wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.

  • Kinase Reaction Initiation: Add the kinase reaction mix to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Phosphorylation Reaction: Initiate the phosphorylation reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP (final ATP concentration is typically at or near the Km for the specific kinase). The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding a quenching agent like EDTA or by directly spotting a portion of the reaction mixture (e.g., 10 µL) onto the phosphocellulose paper.[11]

  • Washing: Wash the phosphocellulose paper 3-4 times with the wash buffer to remove unincorporated [γ-³³P]ATP.[11]

  • Detection: Air-dry the paper and quantify the radioactivity in each spot using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using a suitable software package.

The workflow for this assay is depicted in the diagram below.

Kinase_Assay_Workflow Radiometric Kinase Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, and Inhibitor Dilutions start->prepare_reagents add_inhibitor Add Inhibitor/ Vehicle to Plate prepare_reagents->add_inhibitor add_kinase_mix Add Kinase/ Substrate Mix add_inhibitor->add_kinase_mix pre_incubate Pre-incubate (10 min) add_kinase_mix->pre_incubate start_reaction Initiate Reaction with [γ-³³P]ATP pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate spot_paper Spot Reaction Mix onto P81 Paper incubate->spot_paper wash Wash Paper spot_paper->wash quantify Quantify Radioactivity wash->quantify analyze Analyze Data & Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for a radiometric dot blot kinase inhibition assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.